molecular formula C7H5NO2 B1601228 Pyridine-2,5-dicarbaldehyde CAS No. 6221-01-8

Pyridine-2,5-dicarbaldehyde

Cat. No.: B1601228
CAS No.: 6221-01-8
M. Wt: 135.12 g/mol
InChI Key: GVWYIGSUECJNRM-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine-Based Chemical Building Blocks

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, integral to a wide array of applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.govsemanticscholar.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique properties to molecules, including basicity, water solubility, and the ability to form hydrogen bonds. nih.govresearchgate.net These characteristics make pyridine scaffolds highly sought after in drug design and the synthesis of functional materials. numberanalytics.comnih.gov The electron-deficient nature of the pyridine ring influences its reactivity, making it susceptible to nucleophilic substitution, which is a key aspect of its chemical utility. nih.gov The versatility of pyridine derivatives allows for their use as ligands in coordination chemistry, forming stable complexes with various metal ions, and as foundational units in the development of complex organic structures. numberanalytics.comtaskcm.com

Multifaceted Utility of Pyridine-2,5-dicarbaldehyde in Contemporary Chemistry

This compound serves as a crucial precursor in the synthesis of a variety of complex chemical structures due to its two reactive aldehyde groups. taskcm.com Its molecular formula is C7H5NO2 and it has a molecular weight of 135.12 g/mol . sigmaaldrich.com This compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°C. sigmaaldrich.com

One of the most significant applications of this compound is in the construction of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with highly ordered structures and large surface areas, making them ideal for applications such as adsorption and catalysis. nih.govrsc.org For instance, a two-dimensional COF, TAPP-DBTA-COF, was synthesized through the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde, demonstrating high efficiency in removing rhodamine B from water. nih.govrsc.org The introduction of pyridine units into the COF structure provides active sites that enhance the adsorption capacity. nih.gov

In the realm of supramolecular chemistry, the dicarboxamide derivative of this compound is noted for its ability to form hydrogen bonds and chelate metal ions. This property is fundamental to creating intricate supramolecular architectures and metal-organic frameworks (MOFs). tandfonline.com The related Pyridine-2,5-dicarboxylic acid has been extensively used to link metal ions, forming diverse and stable structures with potential applications in various fields. tandfonline.comtandfonline.com

The reactivity of the aldehyde groups in this compound allows for its use in Schiff base condensation reactions, leading to the formation of ligands that can coordinate with metal ions. These metal complexes have potential applications in catalysis and the development of molecular devices. taskcm.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 6221-01-8 chemicalbook.com
Molecular Formula C7H5NO2 bldpharm.com
Molecular Weight 135.12 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key GVWYIGSUECJNRM-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. Users can sort and filter the data.

Scope and Research Trajectories within this compound Chemistry

The future research landscape for this compound is rich with potential, branching into several key areas of chemical science. A primary focus will likely be on the continued development of novel Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The adaptability of the pyridine-dicarbaldehyde linker allows for the design of materials with tailored porosity, surface area, and catalytic activity. rsc.orgacs.org Researchers are exploring the use of these materials in gas storage, separation, and as highly efficient and recyclable catalysts for organic reactions like the Knoevenagel condensation. acs.org

Another promising avenue is the expansion of its use in supramolecular chemistry to construct intricate self-assembled structures. The ability of its derivatives to form predictable hydrogen bonding patterns and coordinate with metals is being harnessed to create complex architectures with potential applications in molecular sensing and switches. tandfonline.comresearchgate.net

In medicinal chemistry, while direct applications are less explored, the derivatives of this compound, such as pyridine-2,5-dicarboxamides, have shown potential as inhibitors of enzymes involved in collagen biosynthesis, suggesting a role in treating fibrotic diseases. Further functionalization of the this compound scaffold could lead to the discovery of new pharmacologically active compounds.

The development of more efficient and sustainable synthetic routes to this compound and its derivatives will also be a key research trajectory. This includes exploring enzymatic catalysis and green chemistry principles to reduce the environmental impact of its production and application.

Table 2: Mentioned Chemical Compounds

Compound Name
2,4,6-tris(4-aminophenyl)pyridine
2,5-dibromobenzene-1,4-dicarbaldehyde
This compound
Pyridine-2,5-dicarboxamide (B1311706)
Pyridine-2,5-dicarboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWYIGSUECJNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479434
Record name 2,5-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-01-8
Record name 2,5-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyridine 2,5 Dicarbaldehyde and Its Derivatives

Established Synthetic Pathways for Pyridine-2,5-dicarbaldehyde

The synthesis of this compound often begins with the more readily available pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. wikipedia.orgchemicalbook.com A common and established route involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride, followed by a reduction. For instance, pyridine-2,6-dicarbonyl dichloride has been utilized as a starting material for the synthesis of various pyridine (B92270) carboxamides. mdpi.com A similar approach can be envisaged for the 2,5-isomer.

Another established method for the synthesis of pyridine aldehydes is the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. While specific examples for this compound are not abundant in readily available literature, the general principle is a cornerstone of pyridine chemistry. organic-chemistry.org Furthermore, a novel regioselective method for the synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed, proceeding through a ring-opening and closing cascade mechanism of an isoxazole, highlighting the ongoing innovation in the synthesis of 2,5-disubstituted pyridines. researchgate.net

Hydrothermal Synthesis Approaches for this compound Derivatives

Hydrothermal synthesis is a powerful technique for the preparation of crystalline materials, particularly coordination polymers and metal-organic frameworks (MOFs), from aqueous solutions at elevated temperatures and pressures. While direct hydrothermal synthesis of this compound is not a primary application of this method, it is extensively used for the synthesis of coordination polymers from its precursor, pyridine-2,5-dicarboxylic acid. These structures can then potentially be post-synthetically modified to introduce aldehyde functionalities.

The adaptability of pyridine-dicarboxylic acid linkers in hydrothermal synthesis allows for the creation of diverse structural networks. acs.org For example, metal-organic frameworks based on pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand have been synthesized at room temperature, which can be considered a milder form of hydrothermal synthesis. rsc.org Similarly, new metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid have been prepared, showcasing the structural diversity achievable by varying reaction conditions and the use of templates. rsc.org These examples, while not directly employing this compound, demonstrate the potential of hydrothermal methods in constructing complex architectures from pyridine-based dicarboxylates, which are direct precursors to the target dialdehyde (B1249045).

Solvothermal Techniques in the Synthesis of this compound-Incorporated Structures

Solvothermal synthesis, a method similar to hydrothermal synthesis but employing non-aqueous solvents, is a versatile technique for the construction of coordination polymers with tailored properties. This method has been successfully applied to create a variety of structures using pyridine dicarboxylic acid isomers as ligands. The choice of solvent, temperature, and metal precursors can significantly influence the final architecture of the resulting coordination polymer. rsc.org

For instance, six coordination polymers have been synthesized solvothermally using [1,1′:2′,1′′-terphenyl]-4′,5′-dimethoxy-4,4′′-dicarboxylic acid and a co-linker, demonstrating the complexity of structures that can be achieved. rsc.org In the context of pyridine-based ligands, five new coordination polymers based on 2,6-bis(3,5-dicarboxyphenyl)pyridine have been synthesized by systematically tuning the ratios of mixed solvents and pH values. rsc.org These studies underscore the principle that by employing pyridine-2,5-dicarboxylic acid, a direct precursor to this compound, in solvothermal reactions, it is possible to generate a wide array of coordination polymers. These polymers can serve as platforms for post-synthetic modification to introduce the desired aldehyde functionalities.

Electrochemical Synthesis Routes for Pyridine Dicarboxylic Acid Isomers

Electrochemical methods offer a green and highly tunable approach for the synthesis of organic compounds. Recently, an electrochemical strategy for the direct carboxylation of pyridines using carbon dioxide has been developed. azom.com This method is particularly relevant as it provides a direct route to pyridine carboxylic acids, which are key precursors to this compound. The process avoids the need for harsh reagents and allows for precise control over the reaction conditions.

By modifying the type of electrochemical reactor, researchers were able to produce two distinct and valuable products in medicinal chemistry. azom.com This highlights the versatility of electrochemical synthesis. While the direct synthesis of this compound via this method has not been explicitly reported, the successful synthesis of its dicarboxylic acid precursor demonstrates the potential of electrochemistry in this field. The ability to activate inert molecules like carbon dioxide through electrochemistry opens up new avenues for the sustainable synthesis of functionalized pyridines. azom.com

Enzymatic Catalysis in the Production of Pyridine-Based Polymers

Enzymatic catalysis is emerging as a sustainable and highly selective method for the synthesis of polymers. In the context of pyridine-based materials, enzymes have been utilized for the production of polyesters from lignin-derivable pyridine dicarboxylic acids. springernature.comresearchgate.net This approach is particularly noteworthy as it leverages a renewable biomass source, lignin (B12514952), for the synthesis of valuable chemicals.

Researchers have successfully employed the immobilized enzyme Candida antarctica lipase (B570770) B (CaLB) to catalyze the polycondensation of lignin-derivable pyridine diesters with diols. researchgate.net The reactions have been carried out both without a solvent and in diphenyl ether (DPE) as an organic medium, with the latter yielding polymers with higher molecular weights. researchgate.net This enzymatic approach provides a bio-based route to polyesters that could serve as alternatives to petroleum-derived plastics. springernature.com The synthesis of polymers from pyridine-2,5-dicarboxylic acid derivatives via enzymatic catalysis showcases a green and innovative pathway to functional pyridine-based materials.

MonomerDiolSolventConversion (%)Mn ( g/mol )
Diethyl pyridine-2,4-dicarboxylate1,8-octanediol (B150283)Diphenyl ether~98~14000

Table 1: Example of enzymatic polymerization of a pyridine dicarboxylate derivative. Data sourced from Pellis et al., 2019b. researchgate.net

Ligand Design and In Situ Ligand Synthesis Strategies for this compound Derivatives

This compound is an excellent building block for the design of sophisticated ligands for coordination chemistry. Its two aldehyde groups can readily react with amines to form Schiff bases, which can then coordinate to metal ions. This allows for the in situ synthesis of complex ligands and coordination polymers. Pyridine-2-carboxaldehyde, a related compound, has been shown to act as a chelate κ2(N,O) ligand in carbonyl complexes. nih.gov

The synthesis of pyridine-based diimide ligands for the future creation of metal-organic frameworks (MOFs) highlights the strategic use of pyridine derivatives in designing porous materials. stmarytx.edu The variability in the backbone of these ligands allows for the customization of the framework's properties for applications such as proton conductivity. stmarytx.edu Furthermore, the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride demonstrates the potential for creating structurally complex and functional molecules from pyridine dicarbaldehyde precursors. mdpi.com

Schiff Base Condensation Reactions Involving this compound

Schiff base condensation is a robust and versatile reaction for the synthesis of imine-containing compounds. nih.gov It involves the reaction of an aldehyde or ketone with a primary amine. ajchem-a.com this compound, with its two aldehyde groups, is an ideal substrate for forming a wide variety of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a range of metal ions.

The condensation of pyridine carboxaldehydes with aminophenol and related compounds has been reported, leading to the formation of new Schiff bases. morressier.com In a typical procedure, a solution of a pyridine aldehyde in an appropriate solvent is mixed with an amine, often with refluxing to drive the reaction to completion. dergipark.org.tr The resulting Schiff bases can be isolated and characterized using various spectroscopic methods. dergipark.org.tr The high reactivity of the aldehyde groups in this compound allows for the synthesis of a diverse library of Schiff base derivatives with potential applications in catalysis and materials science. nih.govrsc.org

AldehydeAmineSolventReaction ConditionsYield (%)
Pyridine-2-aldehydeVarious aminophenol, aniline, and aminopyridine derivativesAnhydrous ethanolReflux for 6 h63-86
Pyridine 4-carbaldehydeSemicarbazide hydrochlorideEthanolReflux for 6 h at 75 °C83

Table 2: Examples of Schiff base synthesis from pyridine aldehydes. ajchem-a.comdergipark.org.tr

Coordination Chemistry of Pyridine 2,5 Dicarbaldehyde Ligands

Overview of Pyridine-2,5-dicarbaldehyde as a Versatile Chelating Ligand

This compound and its derivatives are recognized as versatile chelating ligands in coordination chemistry. taskcm.comsmolecule.com The presence of a pyridine (B92270) ring and two aldehyde or carboxylate groups provides multiple coordination sites, enabling these molecules to bind to metal ions in various ways. smolecule.comdergipark.org.tr The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups are the primary donor sites, allowing for the formation of stable chelate rings with metal centers. dergipark.org.trrsc.org This chelation enhances the stability of the resulting metal complexes.

The versatility of these ligands stems from the different coordination modes they can adopt. Pyridine-2,5-dicarboxylic acid (pydc), for instance, can coordinate to metal ions as a bidentate, tridentate, or bridging ligand. semanticscholar.org This flexibility in coordination allows for the construction of a wide range of molecular architectures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. dergipark.org.trsemanticscholar.org The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other auxiliary ligands. rsc.org

Furthermore, the aromatic nature of the pyridine ring can lead to π-π stacking interactions, which play a crucial role in the self-assembly and stabilization of supramolecular structures. semanticscholar.orgnih.gov These non-covalent interactions, along with hydrogen bonding, contribute to the formation of well-defined and predictable crystal lattices. rsc.org

Formation of Metal-Pyridine-2,5-dicarbaldehyde Complexes

The formation of metal complexes with this compound-derived ligands, particularly pyridine-2,5-dicarboxylic acid, has been a subject of extensive research. These ligands react with a variety of metal ions to form complexes with diverse structures and properties.

Mononuclear Metal(II) Pyridine-2,5-dicarboxylate (B1236617) Complexes

Mononuclear metal(II) complexes are a common class of compounds formed with pyridine-2,5-dicarboxylate (pydc). In these complexes, a single metal ion is coordinated to one or more pydc ligands. For example, several mononuclear complexes of Co(II), Cu(II), and Zn(II) with pydc and the auxiliary ligand 2,2′-bipyridine have been synthesized and characterized. researchgate.net In these complexes, the pydc ligand typically acts as a bidentate ligand, coordinating to the metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. semanticscholar.orgresearchgate.net

In a study of a mononuclear copper(II) complex, [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O (where 2-aepy is 2-(aminoethyl)pyridine), the pydc ligand was found to be bidentate, coordinating through a carboxylate oxygen and the pyridine nitrogen. semanticscholar.org Similarly, in two mononuclear zinc(II) complexes, the pydc ligand also exhibited a bidentate coordination mode, forming a chelate ring with the zinc ion. iucr.org The geometry of the metal center in these mononuclear complexes is often distorted octahedral or square-pyramidal, with the remaining coordination sites occupied by other ligands or water molecules. semanticscholar.orgiucr.org

Table 1: Selected Mononuclear Metal(II) Pyridine-2,5-dicarboxylate Complexes

Complex FormulaMetal IonCoordination Geometry of Metal Ion
[Co(pydc)(bipy)₂]·5H₂OCo(II)Distorted Octahedral researchgate.net
[Cu(pydc)(bipy)₂]·6H₂OCu(II)Distorted Octahedral researchgate.net
[Zn(pydc)(bipy)₂]·6H₂OZn(II)Distorted Octahedral researchgate.net
[Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂OCu(II)Square-Pyramidal semanticscholar.org
(C₆H₇N₂O)₂[Zn(C₇H₃NO₄)₂(H₂O)₂]Zn(II)Distorted Octahedral iucr.org

Heterometallic Coordination Polymers Featuring Pyridine-2,5-dicarboxylic Acid

Pyridine-2,5-dicarboxylic acid (H₂pydc) is an excellent building block for the construction of heterometallic coordination polymers, which contain two or more different metal ions. The ability of the pydc ligand to bridge between different metal centers is key to the formation of these extended structures. rsc.orgacs.org

Several series of heterometallic coordination polymers have been synthesized using H₂pydc, including Sr(II)-M(II) (M = Cu, Co, Ni, Zn) and 3d-4f (lanthanide) systems. rsc.orgresearchgate.net In these structures, the pydc ligand often exhibits a bridging coordination mode, connecting different metal ions to form one-, two-, or three-dimensional networks. rsc.orgacs.org For example, in a series of Sr(II)-M(II) polymers, the structural diversity, ranging from 1D chains to 3D networks, was controlled by the choice of metal salts and reaction conditions. rsc.org

Stereoelectronic Requirements and Coordination Modes of this compound Derivatives

The coordination behavior of this compound derivatives is significantly influenced by the stereoelectronic requirements of both the ligand and the metal ion. rsc.org The spatial arrangement of the donor atoms in the ligand and the preferred coordination geometry of the metal ion dictate the final structure of the complex.

Studies have shown that pyridine-2,5-dicarboxylic acid typically acts as a bidentate ligand, coordinating through a carboxylate oxygen atom and the nitrogen atom of the pyridine ring. rsc.org This coordination mode leads to the formation of a stable six-membered chelate ring. The geometry of the resulting complex, whether it be pseudo-octahedral or square pyramidal, is determined by the electronic configuration of the central metal ion. rsc.org

Reactivity and Ligand Exchange Processes in this compound Metal Complexes

The reactivity of metal complexes derived from this compound is an important area of study, with implications for catalysis and the development of new functional materials. Ligand exchange reactions, in particular, provide insight into the lability of the coordinated ligands and the potential for further functionalization of the complex.

Methanol (B129727) Substitution Reactions

Methanol substitution reactions have been investigated in rhenium(I) tricarbonyl complexes containing a derivative of pyridine-2,5-dicarboxylic acid, namely pyridine-2-carboxylato-5-carboxylic acid (2,5-PicoH). researchgate.net In the complex fac-[Re(2,5-PicoH)(CO)₃(CH₃OH)], the coordinated methanol molecule is labile and can be replaced by a variety of incoming ligands, including halides, N-donor ligands, and S-donor ligands. researchgate.net

Kinetic studies of these substitution reactions have revealed that the rate of methanol substitution is dependent on the nature of the entering ligand. researchgate.net The second-order rate constants were found to follow the general trend: N-donor ligands < halides < S-donating ligands. researchgate.net This suggests that the rhenium center has a higher affinity for sulfur-donating ligands compared to nitrogen- or halide-based ligands. researchgate.net Such studies are crucial for understanding the reaction mechanisms and for designing new catalysts with tailored reactivity. The ability to functionalize the ligand after it has been coordinated to the metal center also opens up possibilities for creating more complex and functional molecular architectures. researchgate.net

Redox Reactions of Pyridine-2,5-dicarboxylic Acid Bridged Iron(III) Dimers

Kinetic studies under pseudo-first-order conditions, with a large excess of the reductant, showed that the observed rate constant (kₒₑₛ) increased with the concentration of the reductant. discoveryjournals.org The second-order rate constants were determined to be approximately 0.112 ± 0.007 dm³mol⁻¹s⁻¹ for β-mercaptoacetic acid and 0.59 ± 0.016 dm³mol⁻¹s⁻¹ for β-mercaptoethylamine at 29°C. discoveryjournals.org Stoichiometric analysis indicated that two moles of the thiol are consumed for every mole of the Fe(III) dimer reduced to Fe(II), with the thiols being oxidized to their corresponding disulfides. chemsociety.org.ng

An interesting aspect of these redox reactions is their dependence on the acid concentration. The rates of reaction were observed to decrease as the acid concentration ([H⁺]) increased within the range of 1 x 10⁻⁴ to 80 x 10⁻⁴ mol dm⁻³. discoveryjournals.orgdiscoveryjournals.org This inverse relationship suggests a deprotonation step of the redox partners prior to the electron transfer event. discoveryjournals.orgdiscoveryjournals.orgchemsociety.org.ng Furthermore, the reactions exhibited a positive primary salt effect, which indicates the involvement of species with like charges in the rate-determining step. discoveryjournals.orgdiscoveryjournals.org The minimal impact of adding catalytic amounts of anions like CH₃COO⁻, Cl⁻, and NO₃⁻ suggests the potential for parallel inner-sphere and outer-sphere mechanisms. discoveryjournals.orgdiscoveryjournals.org Based on these kinetic data, the reactions are rationalized to proceed through parallel pathways mediated by protonated reductants and oxidant species. discoveryjournals.orgdiscoveryjournals.org

Structural Diversity and Geometrical Considerations in this compound Coordination Compounds

The ligand derived from pyridine-2,5-dicarboxylic acid (pyridine-2,5-dicarboxylate, pydc) demonstrates significant versatility in its coordination modes, leading to a wide structural diversity in its metal complexes. It can act as a bidentate ligand, coordinating through the pyridine nitrogen atom and an oxygen atom from one of the carboxylate groups to form a chelate ring. rsc.orgresearchgate.net This adaptability allows for the formation of various coordination geometries, which are also heavily influenced by the stereoelectronic requirements of the central metal ion and the presence of other co-ligands. rsc.org

Pseudo-Octahedral and Square Pyramidal Geometries

Two of the most common coordination geometries observed for complexes involving the pyridine-2,5-dicarboxylate ligand are pseudo-octahedral and square pyramidal. rsc.org

Pseudo-Octahedral Geometry: This geometry is frequently encountered in various transition metal complexes. For instance, in compounds like (H₂-a-4-mpym)₂[Zn(pydc)₂(H₂O)₂] and (H₉-aacr)₂[Ni(pydc)₂(H₂O)₂]·2H₂O, the central metal ion (Zn(II) and Ni(II), respectively) is six-coordinate. rsc.org The coordination sphere is formed by two bidentate pyridine-2,5-dicarboxylate ligands and two water molecules occupying the axial positions, resulting in a distorted octahedral environment. rsc.orgresearchgate.net Similarly, certain cobalt(II) complexes constructed from 3,5-pyridinedicarboxylic acid and co-ligands like 1,10-phenanthroline (B135089) also adopt a distorted [CoN₃O₃] octahedral geometry. mdpi.com In some nickel(II) complexes, the metal ion exhibits a distorted octahedral geometry coordinated by nitrogen and oxygen atoms of two pydc ligands and oxygen atoms from two aqua ligands. researchgate.net

Square Pyramidal Geometry: This five-coordinate geometry is also prevalent. In the complex (H₉-aacr)₂[Cu(pydc)₂(H₂O)]·H₂O·DMF, the copper(II) center adopts a square pyramidal geometry. rsc.org Zinc(II) complexes such as [Zn(pydc)(ampy)(H₂O)]·H₂O and [Zn(pydc)(H₂O)(hmpy)] also feature a distorted square pyramidal geometry around the metal ion. researchgate.net In a dinuclear copper(II) complex, each Cu(II) ion is coordinated by two nitrogen and two oxygen atoms from two pydc ligands and one oxygen atom from an aqua ligand, forming a distorted square pyramidal environment. researchgate.net The coordination environments in some zinc(II) complexes with substituted pyridine-2,6-dicarboxylate (B1240393) ligands can range between trigonal-bipyramidal and square-pyramidal. d-nb.info

ComplexMetal IonCoordination GeometryReference
(H₂-a-4-mpym)₂[Zn(pydc)₂(H₂O)₂]Zn(II)Pseudo-Octahedral rsc.org
(H₉-aacr)₂[Ni(pydc)₂(H₂O)₂]·2H₂ONi(II)Pseudo-Octahedral rsc.org
[Ni(pydc)₂(H₂O)₂]²⁻ moietyNi(II)Distorted Octahedral researchgate.net
(H₉-aacr)₂[Cu(pydc)₂(H₂O)]·H₂O·DMFCu(II)Square Pyramidal rsc.org
[Zn(pydc)(ampy)(H₂O)]·H₂OZn(II)Distorted Square Pyramidal researchgate.net
[Zn(pydc)(H₂O)(hmpy)]Zn(II)Distorted Square Pyramidal researchgate.net
[Cu₂(μ-pydc)₄(H₂O)₂]⁴⁻ moietyCu(II)Distorted Square Pyramidal researchgate.net

Influence of Co-ligands on Coordination Environments

Water molecules are common co-ligands, often completing pseudo-octahedral or square pyramidal geometries by coordinating directly to the metal center. rsc.org For example, in several reported zinc(II) and nickel(II) complexes, two water molecules occupy trans axial positions to complete a six-coordinate octahedral environment. rsc.orgresearchgate.net In a copper(II) complex, a single coordinated water molecule helps define a five-coordinate square pyramidal geometry. rsc.org

Nitrogen-donor co-ligands such as 2,2'-bipyridine (B1663995) (bipy), 1,10-phenanthroline (phen), and 2,2'-biimidazole (B1206591) (H₂biim) are also frequently employed. acs.org The inclusion of these co-ligands is often essential for the crystallization of the resulting coordination polymers. acs.org For instance, in a cobalt(II) complex, a 2,2'-bipyridine ligand coordinates to the metal center along with the pyridine-dicarboxylate linker, resulting in a six-coordinate octahedral {CoN₃O₃} geometry. acs.org The use of different co-ligands can lead to distinct structural outcomes even under similar reaction conditions. acs.org The coordination environment can also be influenced by the presence of other anions, such as chloride ions, which can lead to distorted octahedral geometries as seen in a [Cu(pydicMe₂)Cl₃]⁻ anion. mdpi.com The variability in coordination behavior of carboxylate groups, combined with the influence of different co-ligands, allows for the targeted synthesis of coordination polymers with diverse structures and properties. nih.gov

Supramolecular Architectures and Self Assembly Mediated by Pyridine 2,5 Dicarbaldehyde

Pyridine-2,5-dicarbaldehyde as a Building Block for Self-Assembled Systems

This compound, also known as 2,5-diformylpyridine, is a valuable building block in supramolecular chemistry primarily due to the reactivity of its two aldehyde groups. taskcm.com These groups can readily undergo condensation reactions with primary amines to form Schiff base ligands. acs.org This dynamic covalent reaction is often reversible, allowing for "error-correction" during the self-assembly process, which ultimately leads to the formation of the most thermodynamically stable supramolecular architecture. acs.org

The strategic placement of the aldehyde groups at the 2- and 5-positions of the pyridine (B92270) ring results in ligands that can act as ditopic linkers, connecting multiple metal centers or other molecular components. The pyridine nitrogen atom itself provides an additional coordination site, which, in combination with the imine nitrogens of the Schiff base, can create multidentate chelating pockets for metal ions. royalsocietypublishing.org This inherent structural information encoded within this compound allows it to be a key component in the programmed synthesis of complex, multi-component assemblies. For instance, Schiff base ligands derived from this dialdehyde (B1249045) have been utilized in the synthesis of iron(II) complexes with specific N6 coordination environments, locking the metal center in a low-spin state. royalsocietypublishing.org

Role of Non-Covalent Interactions in this compound Supramolecular Chemistry

While strong coordination bonds define the primary structure of metallo-supramolecular assemblies, weaker non-covalent interactions are crucial for stabilizing the final architecture, influencing crystal packing, and modulating the system's properties. nih.gov In systems derived from this compound, hydrogen bonding and π-stacking interactions are particularly significant. researchgate.netrsc.org

Hydrogen bonds are fundamental in directing the assembly of supramolecular structures. tandfonline.com In complexes derived from this compound, Schiff base ligands can participate in various hydrogen bonding interactions. These can include classical N-H···O or O-H···N bonds if the amine precursor contains suitable functional groups, or weaker C-H···O and C-H···N interactions. researchgate.netmdpi.com These interactions play a critical role in connecting individual complex molecules into higher-order structures, such as 2D layers or 3D frameworks. semanticscholar.org For example, in related pyridine-dicarboxylic acid co-crystals, O–H⋯N hydrogen bonds with distances around 1.6-1.9 Å and C–H⋯O interactions with distances of 2.5-2.8 Å are observed to stabilize the crystal lattice. mdpi.com The presence of solvent molecules, such as water, can also lead to extensive hydrogen-bonding networks that link discrete complexes. semanticscholar.org

Interaction TypeDonor/Acceptor ExampleTypical Distance (Å)Reference
O–H···NCarboxylic Acid OH···Pyridine N1.61 - 1.92 mdpi.com
C–H···OPyridine CH···Carboxylate O2.49 - 2.77 mdpi.com
N–H···OAmine NH···Carboxylate O- semanticscholar.org

Aromatic π-stacking interactions are another key stabilizing force in the solid-state architecture of pyridine-containing supramolecular systems. nih.govrsc.org The pyridine ring of the this compound core, as well as any aromatic rings introduced from the amine precursor of the Schiff base ligand, can engage in π-π stacking. These interactions typically occur with centroid-to-centroid distances in the range of 3.4 to 3.9 Å. researchgate.netmdpi.com

Halogen-Based Receptor Design

The design of halogen-based receptors incorporating the this compound scaffold hinges on the principle of positioning a halogen bond donor in proximity to the pyridine nitrogen atom of a molecule derived from the dicarbaldehyde. The aldehyde groups can be readily converted into a variety of functional groups, such as imines or amides, through condensation reactions. These reactions allow for the covalent attachment of moieties that either are or can be functionalized with halogen bond donors (e.g., iodoperfluoroarenes).

While direct studies on this compound as a halogen bond receptor are not extensively documented, the principles can be inferred from related systems. For instance, studies on 2,5-dihalopyridines complexed with copper(I) halides have demonstrated the formation of C-X···A-Cu halogen bonds, which are instrumental in building 3-D supramolecular networks. nih.gov This illustrates the capacity of the pyridine core, substituted at the 2 and 5 positions, to participate in halogen bonding.

A more direct analogy can be drawn from the synthesis and structural analysis of bis(5-X-pyridine-2-yl)isophthalamides (where X = F, Cl, Br, I). mdpi.com These molecules, which can be seen as derivatives of what might be obtained from this compound, exhibit a range of intermolecular interactions, including halogen bonding. For example, the brominated derivative forms a "wall of bromines" through Br···Br interactions, and the iodinated derivative participates in N···I halogen bonding. mdpi.com These findings underscore the potential to engineer receptors based on the this compound framework where the pyridine nitrogen acts as a specific binding site for a halogen bond donor. The strength and directionality of this interaction can be modulated by the nature of the halogen atom and the electronic properties of the substituent on the pyridine ring. acs.orgresearchgate.net

The general strategy for designing a halogen-based receptor using this compound would involve a [2+2] or [3+3] macrocyclization reaction with a diamine. This would result in a macrocycle with multiple pyridine nitrogen atoms oriented towards the cavity of the macrocycle, creating a multidentate receptor site for a halogenated guest molecule. The aldehyde groups of this compound are crucial for this synthetic strategy, enabling the formation of imine-linked macrocycles. a-z.lu

Table 1: Potential Halogen-Bonded Receptor Systems Derived from this compound

Receptor TypeSynthetic StrategyPotential Halogen Bond Donor GuestKey Interaction
Macrocyclic Imine[2+2] condensation with a diamineTetraiodomethane, 1,4-DiiodotetrafluorobenzeneN···I halogen bond
Acyclic Bis-amideCondensation with an aminophenol followed by etherification with a halogenated benzyl (B1604629) halidePerfluorohaloarenesN···X (X=Cl, Br, I) halogen bond
Schiff Base ComplexReaction with an amino-functionalized halogen bond donor---Intramolecular or intermolecular N···X halogen bond

Kinetic and Thermodynamic Control in this compound Self-Assembly Processes

The self-assembly of complex supramolecular architectures from molecular precursors is governed by the principles of kinetics and thermodynamics. The final product of a self-assembly process can be either the most stable product (the thermodynamic product) or the product that forms the fastest (the kinetic product). masterorganicchemistry.comlibretexts.org The outcome of such a reaction is often dictated by experimental conditions such as temperature, solvent, and concentration. dalalinstitute.comlibretexts.org

In the context of this compound, its dialdehyde functionality allows for the formation of various self-assembled structures, such as macrocycles, through reversible reactions like imine condensation. This reversibility is key to achieving thermodynamic control, as it allows for "error correction" where less stable (kinetically favored) structures can dissociate and re-assemble into the most stable (thermodynamically favored) architecture.

For example, in the self-assembly of macrocycles from dicarbaldehydes and diamines, a mixture of oligomers and different-sized macrocycles might initially form under kinetic control. However, given sufficient time and appropriate conditions (e.g., elevated temperature), the system can equilibrate to form the most stable macrocycle as the thermodynamic product. a-z.lu The choice of solvent can also play a crucial role in templating the formation of a specific macrocycle, shifting the equilibrium towards the desired product. a-z.lu

A classic illustration of kinetic versus thermodynamic control is seen in the self-assembly of helicates. While not involving this compound directly, the principles are transferable. In some systems, a linear ligand can first assemble into a triple helicate (the kinetic product), which then slowly transforms into a more stable circular helicate (the thermodynamic product). This transformation is possible because the initial assembly is reversible.

Table 2: Factors Influencing Kinetic and Thermodynamic Control in Self-Assembly

FactorEffect on Product DistributionRationale
Temperature Low temperatures favor the kinetic product; high temperatures favor the thermodynamic product.At low temperatures, the reverse reaction is slow, trapping the faster-forming product. At higher temperatures, the system has enough energy to overcome activation barriers and reach thermodynamic equilibrium. libretexts.org
Reaction Time Short reaction times can isolate the kinetic product; longer times allow for equilibration to the thermodynamic product.The kinetic product forms first. Given enough time, it can revert to the starting materials and form the more stable thermodynamic product.
Solvent Can template the formation of a specific product, influencing the thermodynamic landscape.The solvent can stabilize certain intermediates or products through specific interactions, lowering their energy and favoring their formation. a-z.lu
Base/Catalyst The strength and concentration of a catalyst can influence the rate of both forward and reverse reactions.A strong base in an irreversible reaction can lead to the kinetic product, while a weaker base in a reversible reaction allows for thermodynamic control. udel.edu

In the self-assembly processes involving this compound, the formation of a [2+2] macrocycle versus a [3+3] macrocycle, or a linear polymer, would be subject to these principles. By carefully tuning the reaction conditions, it is possible to selectively synthesize a desired architecture from the same set of starting materials.

Advanced Materials Based on Pyridine 2,5 Dicarbaldehyde: Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs

Design and Synthesis of Pyridine-2,5-dicarbaldehyde-Derived MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties. ossila.com this compound and its derivatives have proven to be valuable in the rational design and synthesis of novel MOFs.

Dual Aldehyde Functionality in MOF Construction

The two aldehyde groups on the this compound molecule are key to its utility in MOF synthesis. smolecule.com These reactive sites can participate in various chemical reactions, allowing for the formation of diverse and complex structures. While the aldehyde groups themselves can be used for post-synthetic modification, they are more commonly oxidized to carboxylic acid groups to form pyridine-2,5-dicarboxylic acid, a versatile linker for MOF construction. This dicarboxylate ligand can coordinate to metal centers in multiple ways, leading to the formation of stable, porous frameworks. The strategic placement of the functional groups on the pyridine (B92270) ring influences the geometry and connectivity of the resulting MOF.

Lanthanide-Organic Frameworks Incorporating Pyridine-2,5-dicarboxylic Acid Linkers

The oxidized form of this compound, pyridine-2,5-dicarboxylic acid (H2pydc), has been extensively used in the synthesis of lanthanide-organic frameworks. These materials are of particular interest due to the unique luminescent and magnetic properties of lanthanide ions.

Hydrothermal synthesis has been a common method to create these frameworks. For instance, novel three-dimensional (3D) lanthanide MOFs with the general formula [Ln(pydc)(pip)1/2(H2O)] (where Ln = Ce, Pr) have been synthesized using pyridine-2,5-dicarboxylic acid and in-situ generated piperazine-2,5-dicarboxylic acid. iaea.orgosti.gov In these structures, the lanthanide ions are connected by both the pydc and pip ligands, forming robust 3D networks. iaea.orgosti.gov

Similarly, erbium-based MOFs have been assembled using pyridine-2,5-dicarboxylic acid, resulting in complex 3D structures. figshare.comua.pt One such framework, [Er6(OH)8(pydc)5(H2O)3]·2.5H2O, features one-dimensional inorganic chains of erbium clusters embedded within an organic matrix provided by the pydc linkers. figshare.comua.pt Another erbium-based MOF, [Er3(OH)6(pydc)Cl], consists of inorganic layers pillared by the organic linkers. figshare.comua.pt

The use of different lanthanide metals and reaction conditions can lead to a variety of structures with distinct properties. For example, a series of lanthanide coordination networks with the formula [Ln3(pdc)4(Hpdc)(H2O)3]·8H2O (where Ln = Ce, Pr, Sm, Eu) have been synthesized using pyridine-2,4-dicarboxylic acid, a close isomer of the 2,5-dicarboxylic acid. acs.org These compounds exhibit porous structures with significant gas adsorption capabilities. acs.org

Two-Dimensional (2D) and Three-Dimensional (3D) MOF Architectures

The versatility of pyridine-dicarboxylate linkers allows for the construction of both 2D and 3D MOF architectures. The final dimensionality of the framework is influenced by factors such as the coordination preference of the metal ion, the specific isomer of the pyridine-dicarboxylic acid used, and the presence of auxiliary ligands or templates. rsc.orgresearchgate.netrsc.org

For example, the reaction of pyridine-3,5-dicarboxylic acid with various d-block metal ions has yielded a range of structures from 0D binuclear complexes to 1D chains, 2D layers, and 3D coordination polymers. rsc.orgmdpi.com The addition of different template molecules was found to play a crucial role in directing the final architecture. rsc.org Similarly, the use of pyridine-2,6-dicarboxylic acid with copper(II) ions and different N-heterocyclic spacers has resulted in 1D, 2D, and 3D MOFs. researchgate.netrsc.org

The synthesis of zinc-based MOFs using pyridine-2,5-dicarboxylate (B1236617) linkers has also been shown to produce different topologies, including 3D frameworks and 0D molecular complexes, depending on slight variations in the synthesis parameters. researchgate.net Furthermore, MOFs with the UiO-66 structure type have been successfully synthesized using pyridine-2,5-dicarboxylic acid as the linker with zirconium, cerium, or hafnium as the metal node. rsc.org

Pyridine-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The incorporation of pyridine units into COF structures, often derived from this compound, imparts unique properties to these materials.

Construction via Schiff Base Condensation

A primary method for constructing pyridine-based COFs is through Schiff base condensation. researchgate.netrsc.org This reaction involves the condensation of an aldehyde-functionalized monomer, such as this compound or its derivatives, with an amine-functionalized monomer. researchgate.netrsc.org The resulting imine linkages are robust and can form highly ordered, porous frameworks.

For instance, a pyridine-based COF has been synthesized at room temperature through the Schiff base condensation of 2,6-diformylpyridine and 1,3,5-tris(4-aminophenyl)benzene. researchgate.net This method allows for the creation of crystalline, microporous materials with high specific surface areas. researchgate.net Similarly, a two-dimensional COF was constructed via the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. researchgate.net The choice of monomers and reaction conditions, such as the solvent system, can significantly influence the crystallinity and properties of the final COF. rsc.org

Nitrogen-Rich COFs and Their Characteristics

The inclusion of the pyridine ring in the COF backbone leads to nitrogen-rich frameworks. nih.gov This high nitrogen content creates a unique pore environment with specific chemical and electronic properties. researchgate.net These nitrogen atoms can act as active sites for various applications.

Nitrogen-rich COFs often exhibit high thermal and chemical stability. For example, COFs derived from 5,5'-([2,2'-bipyridine]-5,5'-diyl)diisophthalaldehyde (B13658248) have shown to be crystalline up to 400°C and resistant to hydrolysis in acidic and basic conditions. The nitrogen-rich pores of these materials show high selectivity towards certain molecules, making them promising for applications like adsorption and separation. researchgate.net For example, a pyridine-based COF demonstrated a high adsorption capacity for Hg(II) ions from water. researchgate.net The introduction of pyridine units can also enhance the photocatalytic activity of COFs. nih.gov For instance, a triazine-based COF combined with a pyridine ring showed significantly enhanced photocatalytic production of hydrogen peroxide. nih.gov

Structural Control and Tunability in this compound Framework Materials

The molecular architecture of this compound serves as a foundational element for exerting precise control over the structure of advanced porous materials like Covalent Organic Frameworks (COFs). As a C₂-symmetric linear linker, its defined geometry and the presence of a heteroatomic pyridine ring are instrumental in dictating the topology and properties of the resulting framework. The nitrogen atom within the pyridine ring introduces a specific electronic character and a potential coordination site that distinguishes it from purely carbocyclic analogues, such as terephthalaldehyde.

The strategic selection of building blocks is a cornerstone of reticular chemistry, enabling the design of crystalline materials with predetermined structures. researchgate.net The use of this compound allows for the synthesis of highly crystalline COFs, including the successful growth of single-crystal structures when reacted with appropriate amine linkers in aqueous media. chinesechemsoc.orgscispace.com This high degree of crystallinity signifies a well-ordered periodic structure, which is crucial for applications in catalysis and molecular separations. rsc.org

Tunability in these frameworks is achieved through several established strategies. One primary method is the variation of the corresponding "knot" or multivalent amine linker reacted with this compound. For instance, reacting it with different tri- or tetra-topic amines can lead to frameworks with varying pore sizes and network topologies. chinesechemsoc.org Furthermore, the principle of pore engineering can be applied by creating a library of dialdehyde (B1249045) linkers of different lengths and functionalities. By substituting this compound with a longer or shorter analogue, such as 4,4′-biphenyldicarbaldehyde, the pore dimensions of the resulting COF can be precisely expanded or contracted. rsc.org This modularity allows for the rational design of materials tailored for specific functions. rsc.org The ability to form these frameworks under various conditions, including eco-friendly aqueous synthesis, further highlights the versatility and controllable nature of using this compound as a key structural component. chinesechemsoc.org

Adsorption and Separation Properties of this compound-Based Frameworks

The incorporation of this compound into the backbones of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) imparts unique adsorption and separation characteristics, primarily due to the framework's high porosity and the chemical nature of the pyridine nitrogen. rsc.org The ordered pore structures and high surface areas inherent to these crystalline materials are critical factors for high-performance adsorbents. rsc.orgresearchgate.net

Frameworks constructed using this compound exhibit significant permanent porosity. For example, a COF synthesized from 2,5-pyridine dialdehyde (PyTA) and a triazine-based amine linker (COF-TTA-PyTA) was found to have a Brunauer–Emmett–Teller (BET) surface area of 1427 m² g⁻¹. chinesechemsoc.org This large surface area is directly available for interaction with gas and liquid molecules. The specific properties of several pyridine-containing COFs demonstrate their potential as high-capacity adsorbents.

COF NameAldehyde LinkerAmine LinkerBET Surface Area (m²/g)Key Finding
COF-TTA-PyTA chinesechemsoc.orgThis compoundTris(4-aminophenyl)triazine (TTA)1427High surface area, photocatalytic H₂O₂ production.
Single-crystal COF scispace.comThis compoundTetrakis(4-aminophenyl)methane (TAM)-Exhibits 'gate type' CO₂ sorption profile.
TAPP-DBTA-COF researchgate.net2,5-Dibromobenzene-1,4-dicarbaldehyde2,4,6-Tris(4-aminophenyl)pyridine1578High adsorption capacity (1254 mg/g) for Rhodamine B.
S-iCOF rsc.org1,4-Phthalaldehyde2,4,6-Trimethylpyridine354.1Selective adsorption of anionic dyes (e.g., Methyl Orange, 481.7 mg/g).
DpTd-COF researchgate.net1,3,5,7-Tetrakis(4-formylphenyl)adamantane2,5-Diaminopyridine-Iodine vapor uptake of 3.43 g/g.

The nitrogen atom in the pyridine ring acts as a Lewis basic site, which can be leveraged for selective adsorption. mdpi.com This site can form specific electrostatic or hydrogen-bonding interactions with target molecules. For example, after protonation with acid, the pyridine nitrogen becomes a cationic center, enabling the selective capture of anionic organic dyes like Methyl Orange and Orange II from water, while repelling cationic dyes. rsc.org This charge-based selectivity is a powerful tool for separation applications.

The gas adsorption properties are also noteworthy. A single-crystal COF synthesized with this compound demonstrated a 'gate type' sorption profile for CO₂ at 195 K, which indicates that the framework has some flexibility and can undergo structural changes upon gas uptake. scispace.com This behavior can be advantageous for creating responsive materials for gas separation and storage. While some frameworks are designed for dye or vapor removal, others show significant gas storage capacities. For instance, 3D COFs can exhibit high CO₂ adsorption (up to 44 cm³/g at 273 K) and CH₄ uptake (11 cm³/g at 273 K). The presence of pyridine moieties within a framework has also been shown to be effective for the capture of iodine vapor, with some materials showing uptake capacities as high as 3.43 to 4.93 g/g. researchgate.net These findings underscore the potential of this compound-based frameworks as versatile platforms for targeted adsorption and separation processes.

Catalytic Applications of Pyridine 2,5 Dicarbaldehyde and Its Complexes

Heterogeneous Catalysis with Pyridine-2,5-dicarboxylate (B1236617) Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. d-nb.info The use of pyridine-2,5-dicarboxylic acid (H2pdc), the oxidized form of pyridine-2,5-dicarbaldehyde, as an organic linker has led to the development of MOFs with significant catalytic potential. d-nb.info These materials are valued in heterogeneous catalysis due to their high surface area, tunable pore sizes, and the presence of catalytically active sites within their framework. d-nb.info

Zinc-based MOFs synthesized from pyridine-2,5-dicarboxylic acid have demonstrated considerable catalytic activity in various organic transformations. These frameworks often possess coordinatively unsaturated Zn2+ sites, which act as Lewis acid centers, facilitating a range of reactions. researchgate.netnih.gov

A mesoporous zinc-based MOF, synthesized via a solvothermal method using pyridine-2,5-dicarboxylic acid, has been effectively employed as a heterogeneous catalyst. researchgate.net This Zn-MOF was found to be a potent catalyst for the one-pot synthesis of 3,3'-(arylmethylene)bis-1H-indole derivatives. researchgate.net The reaction proceeds through the condensation of indoles and various aldehydes. The catalyst's high porosity and the presence of Lewis acidic zinc centers are crucial for its activity. researchgate.net

Another study detailed the synthesis of a series of novel zinc-based MOFs using pyridine-2,5-dicarboxylate linkers under mild conditions. researchgate.net These MOFs, featuring Zn-O-Zn dinuclear units, exhibit permanent porosity. researchgate.net The synthesis conditions were found to be critical, with small variations leading to different network topologies, including 3D frameworks and 0D molecular complexes. researchgate.net While the primary focus of this study was on structural characterization and gas uptake, the inherent porosity and exposed metal sites suggest their potential for catalytic applications. researchgate.net

Combining pyridine-2,5-dicarboxylic acid with zinc(II) sources can produce a 3-dimensional framework with a nov topology. rsc.org However, this particular framework exhibited a Brunauer–Emmett–Teller (BET) surface area of 330 m²/g, which is lower than some other MOF systems. rsc.org The introduction of nitrogen heteroatoms onto the ligand scaffold can lead to MOF structures that differ from those obtained with simpler dicarboxylic acids. rsc.org

Here is a table summarizing the catalytic performance of a Zn-based MOF in the synthesis of bis-indolyl methanes:

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde2096
34-Methylbenzaldehyde2594
44-Methoxybenzaldehyde3092
54-Nitrobenzaldehyde1098
62-Chlorobenzaldehyde2593
7Cinnamaldehyde3590

Homogeneous Catalysis Utilizing this compound Metal Complexes

While MOFs represent a significant area of heterogeneous catalysis, metal complexes derived from this compound and related ligands also play a crucial role in homogeneous catalysis. These complexes, being soluble in the reaction medium, can offer high activity and selectivity under milder conditions.

The oxidation of alkanes to more valuable products like alcohols and ketones is a chemically challenging but important industrial process. rsc.org Iron complexes have emerged as promising catalysts for these transformations. mdpi.com Non-heme iron complexes, in particular, have been developed as biomimetic catalysts for the oxidation of alkanes, including cyclohexane (B81311). rsc.orgmdpi.com

While direct examples using this compound are less common in the provided context, the broader class of pyridine-containing ligands is central to the design of effective oxidation catalysts. For instance, iron complexes with tetradentate N-donor ligands have been shown to catalyze the oxidation of alkanes with H₂O₂. rsc.org The pyridine (B92270) moiety can influence the electronic properties and stability of the metal center, thereby tuning its catalytic activity. unimi.it

Vanadium complexes have also been explored for the peroxidative oxidation of cyclohexane. acs.org Divanadium(V) complexes with carbohydrazone ligands derived from salicylaldehyde (B1680747) derivatives act as homogeneous catalysts for the microwave-assisted, solvent-free oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) with high selectivity and yield. acs.org The mechanism is believed to proceed via a radical pathway. acs.org The design of such catalysts often involves Schiff base condensation reactions, a key reactivity of aldehydes like this compound.

The following table presents data on the oxidation of cyclohexane catalyzed by a divanadium(V) complex precursor:

Catalyst PrecursorConversion (%)TONTOF (h⁻¹)Selectivity (%)
Cyclohexanol
Complex 121105070075
Complex 21680053377

TON = Turnover Number; TOF = Turnover Frequency

Electrocatalytic Performance of Pyridine-Modified Materials

The modification of electrode surfaces with pyridine-containing compounds can significantly enhance their electrocatalytic properties, particularly for important energy conversion reactions like the Oxygen Evolution Reaction (OER).

The OER is a key process in water splitting for hydrogen production and in metal-air batteries. mpg.de However, it is often the bottleneck due to its slow kinetics, requiring efficient electrocatalysts to lower the overpotential. mpg.deacs.org

Pyridine-modulated materials have shown promise as OER electrocatalysts. A study reported the synthesis of Ni/Co bimetallic MOF nanoplates using pyridine as a modulator. researchgate.net Specifically, the Ni₀.₅Co₁.₅-bpy(PyM) nanoplates exhibited excellent OER activity in alkaline media, achieving a current density of 10 mA cm⁻² at a low overpotential of 256 mV with a small Tafel slope of 81.8 mV dec⁻¹. researchgate.net The material also demonstrated long-term stability. researchgate.net The pyridine modulation plays a crucial role in defining the 2D morphology and enhancing the density of exposed active sites. researchgate.net

In acidic media, which is relevant for proton exchange membrane (PEM) electrolyzers, ruthenium-based materials are among the most active OER catalysts. mpg.demdpi.com A strategy to enhance both activity and stability involves modifying a stable MOF, UiO-67, with atomically dispersed ruthenium oxide through pyridine coordination. mdpi.com The resulting Ru-N chemical bond was found to stabilize high-valence ruthenium intermediate species and promote the lattice oxygen mechanism (LOM) for the OER, leading to improved performance. mdpi.com

The table below summarizes the OER performance of a pyridine-modulated Ni/Co-based electrocatalyst:

ElectrocatalystOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)
Ni₀.₅Co₁.₅-bpy(PyM)25681.8
Ni₂-bpy321118.2
Co₂-bpy345102.5
RuO₂29071.0

Polymer Science and Pyridine 2,5 Dicarbaldehyde Derived Materials

Pyridine (B92270) Dicarboxylic Acid as a Monomer in Polymer Synthesis

Pyridine-2,5-dicarboxylic acid is a versatile monomer used in the synthesis of various polymers, most notably polyesters and polyamides. google.com These polymers are typically formed through polycondensation reactions, where the dicarboxylic acid reacts with a diol (for polyesters) or a diamine (for polyamides).

One common method is direct polycondensation. For instance, a series of novel copolyesteramides have been synthesized from 2,5-pyridinedicarboxylic acid, a diol, and a diamine using diphenylchlorophosphate as a condensing agent in a pyridine medium. researchgate.netgoogle.comrepec.org This approach is advantageous due to its mild reaction conditions, typically around 120°C, and a relatively short polymerization time of about 3 hours. researchgate.net These conditions help to prevent the degradation of the monomers and facilitate the formation of high molecular weight polymers. researchgate.net

Researchers have successfully synthesized photo-crosslinkable thermotropic liquid crystalline poly(ester amides) by the direct polycondensation of 2,5-pyridine dicarboxylic acid with various diols and diamines. wur.nltandfonline.com The resulting polymers have shown potential for use in optical information storage devices due to their photo-crosslinking characteristics when exposed to UV light. wur.nltandfonline.com The incorporation of the 2,5-pyridinedicarboxylic acid moiety has been confirmed through spectroscopic methods, and the polymers exhibit good solubility in polar aprotic solvents. wur.nltandfonline.com

The versatility of pyridine dicarboxylic acids as monomers extends to different isomers. For example, polyesters and polyamides have also been synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid, demonstrating the broad applicability of pyridine-based monomers in creating polymers with varied thermal stabilities and liquid crystalline properties. springernature.com The inclusion of a pyridine ring in the polymer backbone can also enhance properties like dye affinity and moisture regain in polyesters and polyamides. bioplasticsnews.com

Bio-Based Polyesters from Pyridine-2,5-dicarboxylic Acid Derivatives

There is a growing interest in producing polymers from renewable resources to reduce reliance on fossil fuels and mitigate environmental impact. wur.nl Pyridine dicarboxylic acid (PDC) is a promising renewable building block for producing polyesters. wur.nl Notably, biocatalytic routes have been developed to produce pyridinedicarboxylic acids from renewable feedstocks like lignin (B12514952). google.comgoogle.com This process often involves the conversion of 3,4-dihydroxybenzoic acid (protocatechuic acid), which can be derived from lignin, into pyridinedicarboxylic acids through enzymatic reactions and cyclization. google.com

This bio-based approach positions pyridinedicarboxylic acids as a viable aromatic alternative to petroleum-derived monomers like terephthalic acid (TPA), which is a key component of widely used polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). google.comgoogle.com Copolymers synthesized using 2,4- and 2,5-pyridinedicarboxylic acid have the potential to replace conventional plastics in applications like packaging. google.com The development of these bio-based aromatic chemicals is a crucial step towards creating more sustainable products. wur.nl

Research has focused on synthesizing fully bio-based polyesters using PDC isomers. researchgate.net For example, polyesters derived from the renewable 2,6-pyridinedicarboxylic acid have been created through direct polycondensation with various diols. tandfonline.com These bio-based polyesters exhibit tunable thermal and crystallization properties, making them suitable for a range of applications. tandfonline.com The use of renewable rigid building blocks like PDC is essential for the transition to a more sustainable and circular economy. wur.nl

Enzymatic Polymerization Strategies for Pyridine-Based Polymers

Enzymatic polymerization offers a green and efficient alternative to traditional chemical catalysis for synthesizing pyridine-based polymers. repec.org This method utilizes enzymes, most notably immobilized Candida antarctica lipase (B570770) B (CaLB), to catalyze polymerization reactions under milder conditions, often in a solvent or under solvent-free conditions. researchgate.netspringernature.com This approach avoids the use of toxic metal catalysts and reduces energy consumption. mdpi.com

A series of fully bio-based polyesters derived from 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid have been successfully synthesized via enzymatic catalysis. repec.orgnih.gov In these syntheses, the diethyl esters of the pyridine dicarboxylic acids are often used as monomers and are polymerized with various aliphatic diols. repec.org Research has shown that the choice of solvent can significantly impact the molecular weight of the resulting polymer. For instance, polymerization in diphenyl ether has been found to yield polymers with higher molecular weights compared to solventless conditions. repec.orgnih.gov

Specifically, the enzymatic polymerization of 2,4-diethyl pyridinedicarboxylate with 1,8-octanediol (B150283) in diphenyl ether resulted in polyesters with a number-average molecular weight (Mn) of 14.3 kDa and a weight-average molecular weight (Mw) of 32.1 kDa. repec.orgnih.gov Even under solventless conditions, the enzymatic approach successfully produces bio-based oligoesters that can be further modified. repec.orgnih.gov The enzyme CaLB has demonstrated its ability to catalyze the synthesis of polyesters from various pyridine-dicarboxylic acid isomers, highlighting its versatility in producing these bio-based materials. springernature.com

Structure-Property Relationships in Pyridine Dicarboxylate Polymers

The incorporation of the pyridine dicarboxylate moiety into a polymer chain significantly influences its properties, including thermal stability, crystallinity, and mechanical performance. The rigid nature of the pyridine ring generally enhances the thermal properties of the resulting polyesters. wur.nl

The isomer of the pyridinedicarboxylic acid used as a monomer plays a crucial role in determining the final properties of the polymer. For example, a clear similarity in thermal behavior has been observed between polyesters derived from 2,4-diethyl pyridinedicarboxylate and those from the petroleum-based diethyl isophthalate, with both tending to be amorphous. repec.orgnih.gov In contrast, polyesters from 2,5-diethyl pyridinedicarboxylate often exhibit crystalline properties, similar to those derived from diethyl terephthalate. repec.orgnih.gov

The length and type of the diol co-monomer also allow for the tuning of the polymer's properties. For instance, in polyesters derived from 2,6-pyridinedicarboxylic acid, using bicyclic diols like isosorbide (B1672297) can lead to amorphous polymers with high glass transition temperatures (Tg) up to 176°C, while linear diols can result in semi-crystalline polymers with melting temperatures (Tm) ranging from 110 to 189°C. tandfonline.com

The presence of the pyridine moiety can also affect the polymer's interaction with water and its gas barrier properties. Copolyesters containing pyridine monomers have shown higher water and dynamic vapor sorption, which is attributed to the hydrophilic nature of the pyridine structure. wur.nl Furthermore, the pyridine ring can enhance the gas barrier properties of the polyester, an important characteristic for packaging applications. wur.nlrsc.org For example, the hindered ring-flipping in the non-symmetrical 2,6-isomer restricts molecular motion, leading to lower diffusion coefficients for gases like O2 and CO2. wur.nl

Interactive Data Tables

Table 1: Thermal Properties of Polyesters Derived from Pyridine Dicarboxylic Acid (PDC) Isomers

Polymer CompositionSynthesis MethodGlass Transition Temp. (Tg)Melting Temp. (Tm)Crystallinity
Poly(1,4-butylene 2,4-pyridinedicarboxylate)Enzymatic (Bulk)-14°C-Amorphous
Poly(1,4-butylene 2,5-pyridinedicarboxylate)Enzymatic (Bulk)-106°CCrystalline
Poly(decylene 2,6-pyridinedicarboxylate)Polycondensation-110°CSemi-crystalline
Poly(decylene 2,5-pyridinedicarboxylate)Polycondensation-124°CSemi-crystalline
Polyester from 2,6-PDC and IsosorbidePolycondensationup to 163°C-Amorphous

Data sourced from multiple studies. wur.nltandfonline.comnih.gov

Table 2: Molecular Weight of Enzymatically Synthesized Pyridine-Based Polyesters

Pyridine Diester MonomerDiol MonomerSynthesis ConditionMn (kDa)Mw (kDa)
2,4-diethyl pyridinedicarboxylate1,8-octanediolDiphenyl Ether14.332.1
2,5-diethyl pyridinedicarboxylate1,8-octanediolDiphenyl Ether4.810.8
2,6-diethyl pyridinedicarboxylate1,8-octanediolDiphenyl Ether3.27.0

Data from enzymatic polymerization using Candida antarctica lipase B. nih.gov

Theoretical and Computational Investigations of Pyridine 2,5 Dicarbaldehyde Systems

Quantum Chemical Studies on Pyridine-2,5-dicarbaldehyde and its Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing this compound and its related derivatives. These computational approaches enable the prediction of molecular geometries, electronic properties, and reactivity, providing a fundamental understanding of the molecule's behavior at an atomic level. For instance, studies on related pyridine (B92270) dicarboxylic acids have demonstrated the utility of DFT in correlating molecular structure with properties like corrosion inhibition. researchgate.netelectrochemsci.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of chemical systems. academie-sciences.fr Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311G(d,p) or LanL2dz, to model the behavior of electrons within the molecule. electrochemsci.orgacademie-sciences.fr These calculations are used to optimize the molecular geometry to its lowest energy state. electrochemsci.org

The electronic structure analysis focuses on the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The locations of these frontier orbitals are critical as they indicate the most probable sites for electrophilic and nucleophilic attacks, respectively, thereby governing the molecule's reactivity. academie-sciences.frekb.eg For related pyridine derivatives, DFT studies have shown that the distribution of HOMO and LUMO electron densities around the pyridine ring and its substituents is a key indicator of reactive sites for interactions with other molecules or surfaces. electrochemsci.org The reactivity of this compound is influenced by its two aldehyde groups and the electron-withdrawing nature of the pyridine ring.

Computational analysis provides detailed information on the molecular and electronic properties of this compound. DFT calculations can determine optimized geometrical parameters such as bond lengths and angles. tandfonline.com Key electronic properties derived from these calculations include the energies of the HOMO and LUMO. academie-sciences.fr

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (its electron affinity). researchgate.netacademie-sciences.fr A low HOMO energy suggests a high ionization potential, while a high LUMO energy indicates a high electron affinity. academie-sciences.fr The spatial distribution of these orbitals is also crucial; for similar pyridine-based compounds, the HOMO is often localized on the pyridine ring and substituent atoms like oxygen, while the LUMO can be distributed across the entire molecular framework. electrochemsci.orgacademie-sciences.fr This distribution dictates how the molecule interacts with other chemical species, for example, in charge-transfer processes or surface adsorption. electrochemsci.orgaps.org

Global reactivity descriptors are quantum chemical parameters calculated from HOMO and LUMO energies that quantify a molecule's stability and reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a primary indicator of chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests higher polarizability, lower kinetic stability, and higher chemical reactivity. ekb.eg

Other important descriptors include electronegativity (χ), which measures the molecule's ability to attract electrons, and electron affinity (A). researchgate.netelectrochemsci.org High electronegativity is associated with a greater ability to form strong interactions with metal surfaces. electrochemsci.org These parameters are crucial for understanding the molecule's potential in applications such as materials science and as a precursor for more complex structures. researchgate.netelectrochemsci.org For a series of related pyridine dicarboxylic acids studied as corrosion inhibitors, the compound with the smallest energy gap and highest electronegativity was predicted to have the highest reactivity and binding capability. electrochemsci.org

Table 1: Calculated Quantum Chemical Parameters for Pyridine Dicarboxylic Acid Derivatives (eV) This table presents data for related pyridine dicarboxylic acid isomers to illustrate typical calculated values, as specific data for this compound was not available in the searched literature. The values are calculated using DFT at the B3LYP/6-311G(d,p) level.

Parameter2,3-Pyridine dicarboxylic acid2,5-Pyridine dicarboxylic acid2,6-Pyridine dicarboxylic acid
EHOMO (eV)-7.59-7.71-7.89
ELUMO (eV)-3.07-2.99-2.97
Energy Gap (ΔE)4.524.724.92
Ionization Potential (I)7.597.717.89
Electron Affinity (A)3.072.992.97
Electronegativity (χ)5.335.355.43
Data sourced from a study on pyridine dicarboxylic acids as corrosion inhibitors. electrochemsci.org

Spectroscopic Property Predictions via Computational Methods

Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and behavior.

Vibrational analysis using computational methods involves calculating the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectra. iaea.org DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to compute the harmonic vibrational frequencies. iaea.orgresearchgate.net

These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental spectra. iaea.org A Potential Energy Distribution (PED) analysis is then used to assign each calculated frequency to a specific type of vibration, such as C-H stretching, C=O bending, or ring deformation modes. tandfonline.com For the closely related 2,5-pyridine-dicarboxylic acid, a detailed vibrational analysis using DFT has been performed, showing good agreement between calculated and experimental frequencies and enabling unambiguous assignment of all fundamental vibrations. iaea.org

Table 2: Illustrative Vibrational Mode Assignments for Pyridine Derivatives This table shows typical vibrational modes and their frequency ranges for pyridine derivatives based on computational studies. Specific assignments for this compound would require a dedicated computational study.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretch~3400-3600Stretching of carboxyl O-H groups (in dicarboxylic acid derivatives)
C-H Stretch~3000-3100Stretching of aromatic C-H bonds on the pyridine ring
C=O Stretch~1700-1750Stretching of the carbonyl groups in the aldehyde functions
C=N/C=C Stretch~1400-1600Stretching vibrations within the pyridine ring
C-H In-plane Bend~1000-1300Bending of C-H bonds within the plane of the ring
Ring Breathing~990-1050Symmetric expansion and contraction of the pyridine ring
Data conceptualized from general knowledge and studies on related pyridine compounds. tandfonline.comiaea.orgcolab.ws

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the photoluminescent properties of molecules. bham.ac.uk This method calculates the energies of electronic transitions from the ground state to various excited states (absorption) and from the lowest excited state back to the ground state (fluorescence). bham.ac.ukmdpi.com

By calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, TD-DFT can predict the wavelengths of maximum absorption and emission. researchgate.net These predictions are crucial for designing molecules with specific optical properties for use in materials like organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net Studies on lanthanide complexes incorporating pyridine-dicarboxylate ligands have successfully used TD-DFT to understand the sensitization process, where the organic ligand absorbs light and transfers the energy to the metal center, enhancing its luminescence. researchgate.netresearchgate.net For copper(I) complexes with pyridine-2,5-dicarboxylic acid, TD-DFT calculations have been used to assign electronic transitions observed in UV-Vis spectra, identifying them as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) events. mdpi.com

Intermolecular Interaction Analysis in this compound Supramolecular Systems

The formation of supramolecular structures, governed by noncovalent interactions, is a critical aspect of the chemistry of pyridine derivatives. nih.govmdpi.com In the solid state, molecules like this compound are expected to arrange into complex architectures stabilized by a variety of intermolecular forces, including hydrogen bonds and π-stacking interactions. rsc.org Computational chemistry provides powerful tools to visualize and quantify these interactions, offering insights into the stability and structure of crystalline materials.

Independent Gradient Model (IGM) Approach

The Independent Gradient Model (IGM) is a modern computational method used to identify and visualize intermolecular and intramolecular interactions in real space. tandfonline.com It is based on the electron density and its gradient, providing a clear picture of interaction regions. The IGM approach generates a descriptor, δg, which represents the difference between the true electron density gradient and a virtual upper limit, automatically highlighting the signature of interactions between molecular fragments. nih.govrsc.org

In IGM plots, isosurfaces are colored to denote the nature of the interactions: blue typically indicates strong, attractive interactions like hydrogen bonds, green signifies weaker van der Waals (vdW) interactions, and red points to steric repulsion. tandfonline.com For systems involving pyridine-2,5-dicarbonyl compounds, IGM analysis has been successfully used to characterize the extensive network of hydrogen bonds and π-interactions that dictate their solid-state stability. nih.govrsc.orgresearchgate.net This method allows for a qualitative and quantitative assessment of the noncovalent forces that guide the formation of supramolecular assemblies.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) Plots

The Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are complementary computational tools that provide profound insights into chemical bonding and intermolecular forces. mdpi.comproquest.com

NCI plots , based on the reduced density gradient (RDG), are used to visualize noncovalent interactions in real space. mdpi.commdpi.com Similar to IGM, NCI plots generate colored isosurfaces. Large, blue-colored surfaces indicate strong attractive forces like hydrogen bonds, green surfaces denote weak vdW interactions, and red surfaces show strong steric repulsion. mdpi.com In studies of pyridine dicarboxylic acid co-crystals, NCI plots have clearly shown blue RDG isosurfaces for strong O–H···N hydrogen bonds and green isosurfaces for weaker C–H···O contacts, confirming the nature and location of these crucial interactions. mdpi.com The combined QTAIM/NCI plot analysis is particularly powerful for visualizing and understanding the intricate network of noncovalent interactions that stabilize complex crystal structures. mdpi.comrsc.org

Table 1: Interaction Energies of Noncovalent Contacts in Pyridine Derivative Systems from QTAIM/DFT Calculations
Interacting System/Bond TypeInteraction/Dissociation Energy (kcal/mol)Computational Method/Reference
O–H···N Hydrogen Bonds12.6 to 17.8DFT calculations on co-crystals of pyridine derivatives and dicarboxylic acids. mdpi.com
π–π Stacking Interactions-3.2DFT calculations on co-crystals of pyridine derivatives and dicarboxylic acids. mdpi.com
C–H···N Hydrogen Bonds-21 (for the total assembly)QTAIM/NCI plot analysis of cyanopyridine dimers interacting with dicarboxylic acids. mdpi.com
Antielectrostatic N–H···N H-bonds4.0QTAIM estimation in salts of pyridine-2,5-dicarboxylic acid N-oxide with organic bases. acs.orgacs.org
π-stacking in a Cu(II) hydrazide complex-12.2Combined QTAIM/NCI plot analysis. rsc.org
Dimerization via cation⋯π and H-bonds-23.8Combined QTAIM/NCI plot analysis on a Cu(II) hydrazide complex. rsc.org

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms and predicting chemical selectivity. For a molecule like this compound, which possesses two reactive aldehyde groups at distinct positions on the pyridine ring, understanding selectivity is paramount.

Regioselectivity and Chemoselectivity Studies

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, the two aldehyde groups (-CHO) are electronically distinct due to their positions relative to the ring nitrogen. The aldehyde at position 2 is α to the nitrogen, while the one at position 5 is β. This electronic difference will influence their reactivity towards nucleophiles or electrophiles.

DFT calculations can be used to predict which site is more reactive. imist.maresearchgate.net By analyzing conceptual DFT reactivity indices, such as Fukui functions or nucleophilic and electrophilic Parr functions, researchers can identify the most susceptible sites for attack. imist.ma For instance, in a study on the chloration of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, analysis of the nucleophilic Parr functions correctly predicted which of the two carboxylic acid groups was more reactive, in perfect agreement with experimental results. imist.ma A similar approach applied to this compound would involve calculating these indices to determine whether the C2-aldehyde or the C5-aldehyde is the more electrophilic center and thus more prone to nucleophilic attack.

Chemoselectivity, the preference for reaction with one functional group over another, can also be explored. DFT allows for the mapping of entire reaction pathways for competing reactions. By locating the transition states and calculating the activation energies associated with each pathway, the most favorable reaction channel can be determined. researchgate.netresearchgate.net Studies have shown that analyzing the energies of different reaction pathways demonstrates that reactions can be completely regioselective and chemoselective, aligning with experimental observations. imist.maresearchgate.net

Application of Computational Chemistry in Corrosion Inhibition Studies

Pyridine derivatives are widely recognized as effective corrosion inhibitors for various metals, largely due to the presence of nitrogen heteroatoms and π-electrons which can interact with vacant metal orbitals. chemmethod.comnajah.edu Computational chemistry provides a powerful platform to predict the inhibition efficiency of molecules and to understand their adsorption mechanism on metal surfaces.

DFT is used to calculate a range of quantum chemical parameters for the inhibitor molecule that correlate with its performance. researchgate.netelectrochemsci.org Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption. eurjchem.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a greater ability to accept electrons from the metal, forming feedback bonds.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency, as the molecule is more easily polarized. electrochemsci.org

Electronegativity (χ): A higher electronegativity indicates a stronger attraction of electrons from the metal surface. electrochemsci.org

Global Hardness (η) and Softness (σ): Hard molecules have a large ΔE, while soft molecules have a small ΔE. Softness is a measure of reactivity, and a higher softness value generally corresponds to better inhibition. eurjchem.com

Studies on pyridine dicarboxylic acids have used these parameters to rank their potential as corrosion inhibitors. researchgate.netelectrochemsci.org For example, a DFT study of four pyridine dicarboxylic acid isomers found that 2,3-Pyridinedicarboxylic acid had the smallest energy gap, suggesting the highest reactivity and inhibition efficiency among the isomers studied. electrochemsci.org For this compound, these same parameters could be calculated and compared to known inhibitors to predict its potential effectiveness. The presence of two carbonyl groups and the pyridine nitrogen provides multiple active centers for adsorption onto a metal surface. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Pyridine Dicarboxylic Acids as Corrosion Inhibitors
CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Electronegativity (χ)Inhibition Efficiency Trend PredictionReference
2,3-Pyridine dicarboxylic acid-7.643-2.8734.7705.258Highest electrochemsci.org
2,4-Pyridine dicarboxylic acid-7.905-2.6235.2825.264Moderate electrochemsci.org
2,5-Pyridine dicarboxylic acid -7.850 -2.735 5.115 5.292 High electrochemsci.org
2,6-Pyridine dicarboxylic acid-7.888-2.3185.5705.103Lowest electrochemsci.org

Data is from DFT calculations at the B3LYP/6-311G(d,p) level of theory. electrochemsci.org

Advanced Characterization Techniques for Pyridine 2,5 Dicarbaldehyde Compounds

Spectroscopic Analysis for Structural Elucidation and Vibrational Frequencies

Spectroscopic methods are fundamental in determining the molecular framework and bonding characteristics of pyridine-2,5-dicarbaldehyde compounds.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound and its derivatives, such as Schiff bases and metal complexes, specific IR absorption bands confirm their structural integrity.

In Schiff bases derived from this compound, the presence of the imine group (C=N) is confirmed by a characteristic stretching vibration. For instance, in Schiff bases formed from 2,2'-bipyridyl-5,5'-dicarboxaldehyde, this peak appears around 1599 cm⁻¹ and 1592 cm⁻¹, respectively. scirp.orgscirp.org The coordination of the azomethine and pyridine (B92270) nitrogen atoms to metal centers in complexes is indicated by shifts in these bands. mdpi.com For example, in certain Fe(II) complexes, these coordination-confirming bands appear at 1603, 1528 cm⁻¹ and 1600, 1529 cm⁻¹. mdpi.com

The pyridine ring itself exhibits characteristic C=C and C=N stretching vibrations. In free pyridine-2,5-dicarboxylic acid, these are observed at 1626, 1590, 1537, and 1404 cm⁻¹. Upon coordination to a metal ion like copper, these peaks shift to higher wavenumbers, for instance, to 1654, 1592, 1566, and 1487 cm⁻¹, indicating bonding through the pyridine nitrogen. semanticscholar.org

In pyridine-2,5-dicarboxylic acid, the carboxyl groups (–COOH) show strong asymmetric and symmetric stretching vibrations. For the free acid, these appear at 1726 cm⁻¹ and 1419 cm⁻¹, respectively. acs.org Upon deprotonation and coordination to a metal, these bands shift to lower wavenumbers. acs.org Additionally, a strong band around 1230 cm⁻¹ is attributed to the N–O group in pyridine-2,5-dicarboxylic acid N-oxide. acs.org

Table 1: Selected FTIR Data for this compound and Related Compounds

Compound/Derivative TypeFunctional GroupVibrational ModeFrequency (cm⁻¹)
Schiff base of 2,2'-bipyridyl-5,5'-dicarboxaldehydeImine (C=N)Stretching1599 scirp.org
Schiff base of 2,2'-bipyridyl-5,5'-dicarboxaldehydeImine (C=N)Stretching1592 scirp.org
Fe(II) Schiff Base ComplexCoordinated Azomethine and Pyridine NStretching1603, 1528 mdpi.com
Pyridine-2,5-dicarboxylic acidPyridine Ring (C=C, C=N)Stretching1626, 1590, 1537, 1404 semanticscholar.org
Cu(II) Complex of Pyridine-2,5-dicarboxylic acidCoordinated Pyridine Ring (C=C, C=N)Stretching1654, 1592, 1566, 1487 semanticscholar.org
Pyridine-2,5-dicarboxylic acidCarboxyl (–COOH)Asymmetric Stretching1726 acs.org
Pyridine-2,5-dicarboxylic acidCarboxyl (–COOH)Symmetric Stretching1419 acs.org
Pyridine-2,5-dicarboxylic acid N-oxideN-O GroupStretching~1230 acs.org

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. For metal-organic frameworks involving pyridine-2,5-dicarboxylate (B1236617), Raman spectra are used to confirm the completeness of the reaction by comparing the spectra of the final product with those of the starting materials, such as bismuth(III) nitrate (B79036) pentahydrate and pyridine-2,5-dicarboxylic acid. rsc.org Detailed vibrational analysis of 2,5-pyridinedicarboxylic acid has also been carried out using FT-Raman spectroscopy, with spectra recorded in the 4000-50 cm⁻¹ range, aiding in the unambiguous assignment of all fundamental vibrations of the molecule. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the precise molecular structure in solution.

¹H NMR: In the ¹H NMR spectrum of pyridine-2,5-dicarboxylic acid in DMSO-d₆, the protons of the pyridine ring appear at distinct chemical shifts: 9.185 ppm, 8.449 ppm, and 8.182 ppm. chemicalbook.com For the dipotassium (B57713) salt of pyridine-2,5-dicarboxylic acid at pH 7, the three pyridine ring protons show signals at 8.94 ppm (H-6), 8.29 ppm (H-4), and 7.93 ppm (H-3). vu.lt In Schiff bases derived from this compound precursors, the imine proton (CH=N) gives a characteristic signal, for example, at 8.42 ppm and 8.43 ppm for different derivatives. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For Schiff base ligands of pyridine-2,6-dicarboxaldehyde, the imine carbon (CH=N) resonance appears at 162.4 ppm and 163.0 ppm. mdpi.com The pyridine ring carbons resonate in the range of 154.6–121.8 ppm. mdpi.com Upon formation of bis-amides from related pyridine dicarboxylic acid derivatives, the chemical shifts of the pyridine carbons are affected, with C-2, C-6, and C-5 showing an upfield shift due to the resonance effect of the amide lone pair. asianpubs.org

Table 2: Representative NMR Data for this compound Derivatives

Compound/DerivativeNucleusFunctional Group/PositionChemical Shift (ppm)Solvent
Pyridine-2,5-dicarboxylic acid¹HPyridine Ring9.185, 8.449, 8.182DMSO-d₆
Pyridine-2,5-dicarboxylate (dipotassium salt)¹HPyridine Ring (H-6, H-4, H-3)8.94, 8.29, 7.93D₂O (pH 7)
Schiff Base Ligand (L¹)¹HImine (CH=N)8.42CD₃CN
Schiff Base Ligand (L¹)¹³CImine (CH=N)162.4CD₃CN
Schiff Base Ligand (L¹)¹³CPyridine Ring154.6–121.8CD₃CN

UV-Visible Electronic Absorption Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. This compound derivatives and their complexes exhibit characteristic absorption bands. For instance, pyridinedicarboxylate-Tb(III) complexes show broad, intense absorption bands between 220 and 300 nm, which are attributed to π-π* transitions of the ligand. nih.gov Specifically, peaks at 272 nm and 280 nm correspond to these transitions. nih.gov In monoamide isomers derived from pyridine-2,6-dicarboxylic acid, two absorption peaks are observed, with the absorbance at λmax 273-293 nm representing an overlap of transitions from the C=O group and the pyridine ring. ukm.my The interaction of pyridine-2,5-dicarboxylate with metal ions like Cu(II) and Ni(II) also leads to characteristic shifts in the absorption maxima, indicating complex formation. vu.lt

Diffraction Methods for Crystalline Structure Determination

Diffraction methods are essential for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD)

For example, a Cu(II) complex with pyridine-2,5-dicarboxylic acid and 2-(aminoethyl)pyridine was found to have a square-pyramidal geometry. semanticscholar.org In this structure, the pyridine-2,5-dicarboxylate acts as a bidentate ligand, coordinating to the Cu(II) center through a carboxylate oxygen and the pyridine nitrogen. semanticscholar.org The bond distances were determined to be Cu1–O1 = 1.9660(13) Å and Cu1–N1 = 2.0499(14) Å. semanticscholar.org

In a bismuth complex, [Bi(pydc)(NO₃)₂(H₂O)₂]·H₂O, the Bi³⁺ cation is nine-coordinated. The pyridine-2,5-dicarboxylate ligand coordinates through the nitrogen atom and one carboxyl oxygen atom, with a Bi–N bond length of 2.533 Å and Bi–O bond lengths ranging from 2.337–2.798 Å. kobv.de The compound crystallizes in the triclinic space group P-1. rsc.org

The analysis of various co-crystals and metal-organic frameworks has revealed different crystal systems and space groups, such as monoclinic with P2₁/c or triclinic with P-1, depending on the specific derivative and co-former used. mdpi.comzu.ac.ae

Table 3: Selected Crystallographic Data from SCXRD for this compound Derivatives

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
[Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O semanticscholar.org--Cu1–O1 = 1.9660(13), Cu1–N1 = 2.0499(14), Cu1–N2 = 2.0206(15), Cu1–N3 = 1.9902(15)O1–Cu1–N3 = 170.32(7), N1–Cu1–N2 = 164.12(6), O1–Cu1–N1 = 81.43(6)
[Bi(pydc)(NO₃)₂(H₂O)₂]·H₂O rsc.orgkobv.deTriclinicP-1Bi–N = 2.533, Bi–O = 2.337–2.798-
(4-F-phenyl)-2,6-dimethyl-1,4-dihydropyridine derivative zu.ac.aeMonoclinicP2₁/ca = 9.7768 (5), b = 7.4005(3), c = 24.8099 (12)β = 93.734(2)
Cu(II) coordination polymer researchgate.netMonoclinicP 2(1)/na = 9.1209(2), b = 15.3603(3), c = 16.0084(3)β = 92.2250(10)

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique used to assess the crystalline nature and phase purity of materials derived from this compound. The PXRD patterns of synthesized compounds are typically compared with simulated patterns derived from single-crystal X-ray diffraction data to confirm the bulk purity of the sample. rsc.org For instance, in a series of 3d-4f heterometallic coordination polymers constructed from pyridine-2,3-dicarboxylic acid, the experimental PXRD patterns recorded at room temperature were in good agreement with the simulated ones, confirming the purity of the crystalline phases. rsc.org

This technique is also crucial for characterizing polymers. For example, the formation of a polyaminal-based polymer network from the reaction of melamine (B1676169) and [2,2'-Bipyridine]-5,5'-dicarbaldehyde was confirmed using PXRD, among other methods. mdpi.com Similarly, the crystallinity of polyamides synthesized from pyridine dicarboxylic acid isomers has been investigated using XRD, with some showing good crystallinity. tandfonline.com The diffraction patterns can reveal whether a material is crystalline, amorphous, or semi-crystalline. For example, some pyridine-containing polyamides exhibit semi-crystalline characteristics with distinct melting temperatures. nih.gov

PXRD is performed using a diffractometer with a specific radiation source, commonly Cu-Kα radiation. rsc.org The data is collected over a range of 2θ angles, and the resulting pattern of peaks is a fingerprint of the crystalline structure.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in determining the thermal stability, decomposition behavior, and phase transitions of this compound derivatives.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often used in tandem to study the thermal decomposition of this compound compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. These analyses provide information about dehydration, decomposition, and thermal stability. uobaghdad.edu.iq

For example, the thermal analysis of Schiff base complexes derived from pyridine-2,6-dicarbaldehyde showed that hydrated complexes first lose water molecules, followed by the decomposition of the ligand molecules at higher temperatures. uobaghdad.edu.iq In a study of Co(II), Cu(II), and Zn(II) complexes with pyridine-2,5-dicarboxylic acid and 2,2'-bipyridine (B1663995), TGA was used to characterize the thermal behavior of the synthesized complexes. researchgate.net The TGA of a 2-methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate crystal showed high-temperature stability with an exothermic decomposition at 400 °C. tandfonline.com

TGA is typically performed by heating a sample at a constant rate under a controlled atmosphere, such as nitrogen or air. mdpi.com The resulting thermogram plots mass loss versus temperature. For instance, the TGA of a polyaminal network (Bipy-PAN) showed an initial weight loss of 9% around 125 °C, attributed to solvent loss, with the main network breakdown occurring above 355 °C. mdpi.com The thermal stability of various polyamides has also been assessed, with some showing no mass loss below 336 °C. mdpi.com

The following table summarizes TGA data for selected compounds:

Compound/MaterialInitial Weight Loss Temperature (°C)Decomposition Temperature (°C)AtmosphereReference
2-Methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate-400 (exothermic)- tandfonline.com
Bipy-PAN Polyaminal Network~125 (solvent loss)>355N₂ mdpi.com
Alanine-containing polyamides->336- mdpi.com
Bistetrazole 1-185N₂ mdpi.com
Bistetrazole 2-185N₂ mdpi.com
Bistetrazole 3-170N₂ mdpi.com
Bistetrazole 4-190N₂ mdpi.com

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of polymers derived from this compound, such as the glass transition temperature (Tg) and melting temperature (Tm). hu-berlin.de DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de

DSC analysis has been used to characterize polyesters derived from pyridine dicarboxylic acid isomers. For instance, polyesters synthesized from 2,5-diethyl pyridinedicarboxylate can exhibit crystalline properties. nih.gov The Tg values for newly synthesized polyamides containing pyridine moieties have been found to range from 200°C to 225°C. nih.gov Some of these polyamides also showed semi-crystalline characteristics with melting temperatures around 378-383°C. nih.gov In another study, polyamides derived from pyridine 2,5-dicarboxylic acid showed Tg values in the range of 160–210 °C, depending on the structure of the diacid components. tandfonline.com

The DSC experiments are typically performed under an inert atmosphere like nitrogen, with controlled heating and cooling rates. nih.gov The Tg is usually determined from the second heating scan to erase the thermal history of the polymer. nih.gov

Here is a table summarizing DSC data for various polymers:

Polymer TypeMonomersTg (°C)Tm (°C)Reference
Alanine-containing PolyamideAlanine derivative, Pyridine-2,5-dicarboxylic acid200-225383 nih.gov
Valine-containing PolyamideValine derivative, Pyridine-2,5-dicarboxylic acid200-225- nih.gov
PolyamideDiamine with 2-2'-thio-bis(4-methyl phenoxy) groups, Pyridine-2,5-dicarboxylic acid160-210- tandfonline.com
Polyester2,6-pyridinedicarboxylic acid, Ethylene glycol75Not observed up to 300°C wur.nl

Microscopic and Elemental Composition Analysis

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and topography of materials synthesized from this compound. It provides high-resolution images that can reveal details about particle shape, size, and aggregation. For instance, SEM images of a 2-methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate crystal were used in its characterization. tandfonline.com Similarly, the morphology of hierarchical organic microspheres produced from pyridine-2,6-dicarbaldehyde was examined using SEM, revealing network-like grooves on their surfaces. nih.gov

Coupled with SEM, Energy Dispersive X-ray Analysis (EDAX or EDX) is a technique used for elemental analysis. helmholtz-imaging.dedeshbandhucollege.ac.in It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with the specimen. helmholtz-imaging.de This technique confirms the presence of expected elements and can provide their relative abundance. For example, the EDAX analysis of a 2-methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate crystal was performed to determine its elemental composition. tandfonline.com In another study, the molar ratios of metals in heterometallic coordination polymers were determined using EDAX, which were in good agreement with the molecular formulae derived from single-crystal structures. rsc.org

Elemental analysis, specifically CHN analysis, is a standard and crucial technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical formula of newly synthesized this compound derivatives and their complexes. The experimentally found percentages are compared with the calculated values based on the proposed chemical formula to verify the purity and composition of the substance. acs.org

For example, various Schiff bases derived from pyridine dicarbaldehydes and their manganese(II) complexes were characterized by elemental analysis. psu.edu Similarly, the characterization of Co(II), Cu(II), and Zn(II) complexes with pyridine-2,5-dicarboxylic acid and 2,2'-bipyridine included elemental analysis to confirm their composition. researchgate.net The purity of numerous coordination polymers and polyamides has also been confirmed through CHN analysis. mdpi.comacs.orgtubitak.gov.tr

The following table presents a comparison of calculated and found elemental analysis data for a representative compound:

CompoundElementCalculated (%)Found (%)Reference
[Mn₂(phen)₂(pydco)₂(H₂O)₄]·2H₂OC47.6847.44 nih.gov
H3.533.43 nih.gov
N9.819.72 nih.gov
[Zn(phen)(pydco)(H₂O)]·2H₂OC49.3649.11 nih.gov
H3.733.52 nih.gov
N8.158.33 nih.gov

Specialized Characterization for Material Properties

Advanced characterization techniques are crucial for elucidating the specific material properties of compounds derived from this compound, particularly for applications in porous materials and coordination chemistry. These methods provide in-depth information on surface area, molecular weight, and magnetic and electrical properties.

Gas Adsorption Isotherms (BET and Langmuir) for Porous Materials

Gas adsorption analysis is a fundamental technique for characterizing the surface area and porosity of materials. The Brunauer-Emmett-Teller (BET) and Langmuir models are the most frequently used theories to interpret the data from these measurements. anton-paar.com

The BET theory extends the Langmuir model to multilayer adsorption, providing a method to calculate the specific surface area of a material. anton-paar.com The analysis involves exposing a solid sample, cooled with a cryogenic liquid, to an unreactive gas at constant temperature while systematically increasing the gas pressure. anton-paar.com The amount of adsorbed gas is measured, and a BET plot is generated, which is typically linear in the relative pressure (P/P₀) range of 0.05 to 0.35. anton-paar.com From the slope and intercept of this linear region, the monolayer capacity (Xm) and the BET constant (C), which relates to the heat of adsorption, can be determined. anton-paar.com

For instance, in the characterization of a porous coordination solid made from cobalt(II) and pyridine-2,4-dicarboxylic acid, designated as CUK-1, carbon dioxide sorption at 196 K was used. researchgate.net Fitting the resulting isotherm to the BET equation yielded an estimated surface area of 630 m²/g. researchgate.net Similarly, for a series of ultramicroporous materials, gas adsorption isotherms were measured to evaluate their potential for CO₂ separation. nist.gov One such material, SIFSIX-14-Cu-i, exhibited a high isosteric heat of adsorption (Qst) of 37.7 kJ/mol at zero loading, indicating strong interactions between CO₂ molecules and the material's surface. nist.gov

The Langmuir model , on the other hand, assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. r-project.orgncku.edu.tw It is often used to describe chemisorption or physisorption at low pressures. The Langmuir isotherm relates the amount of adsorbed substance to the equilibrium concentration of the substance in the bulk phase. r-project.org

BET Surface Area Data for Porous Materials
MaterialAdsorbateTemperature (K)BET Surface Area (m²/g)Reference
CUK-1CO₂196630 researchgate.net

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification and quantification of compounds in complex mixtures. In the context of this compound derivatives, LC-MS is invaluable for confirming the molecular weight of newly synthesized compounds.

Typically, the analysis is performed using an electrospray ionization (ESI) source, which can generate ions in both positive and negative modes. scirp.orggoogle.com For example, in the synthesis of new Schiff bases from 2,2'-bipyridyl-5,5'-dicarboxaldehyde, LC-MS was used to confirm the formation of the desired products. The mass spectra showed molecular ion peaks corresponding to the expected masses of the compounds. scirp.org For instance, a Schiff base synthesized from S-methyldithiocarbazate (SMDTC) exhibited a molecular ion peak (M+) at m/z 358 and a protonated molecular ion peak (M+H+) at m/z 359. scirp.org Similarly, other derivatives showed their respective characteristic molecular ion peaks, confirming their successful synthesis. scirp.org

In another study, an Agilent Q-TOF LC-MS Mass Spectrometer was used to record the ES-Mass Spectra of a newly synthesized ligand, N², N⁶-bis (5-nitrothiazol-2-yl)pyridine-2,6-dicarboxamide, which showed a molecular ion peak at m/z=472.02. semanticscholar.org

LC-MS Data for Pyridine-dicarbaldehyde Derivatives
CompoundMolecular Formulam/z (M+)m/z (M+H+)Reference
Schiff base with SMDTC-358359 scirp.org
Schiff base with Thiocarbazate-388389 scirp.org
Schiff base with 2-(Methylthio)aniline-414415 scirp.org
Schiff base with S-benzyldithiocarbazate-572573 scirp.org
N², N⁶-bis (5-nitrothiazol-2-yl)pyridine-2,6-dicarboxamide-472.02- semanticscholar.org

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are essential for determining the magnetic properties of metal complexes derived from this compound. These measurements provide insights into the electronic structure, oxidation state, and spin state of the central metal ion. The measurements are typically carried out using a vibrating sample magnetometer (VSM) or a Gouy balance at room temperature. saspublishers.comtandfonline.com

For example, in a study of metal complexes with a Schiff base derived from 2,5-thiophene dicarboxaldehyde-thiosemicarbazone, the magnetic moment of the Cu(II) complex was found to be 1.80 B.M., indicating one unpaired electron and a monomeric nature. saspublishers.com The Co(II) complex had a magnetic moment of 4.75 B.M., suggesting a distorted octahedral geometry. saspublishers.com The Ni(II) and Cr(III) complexes exhibited magnetic moments of 3.13 B.M. and 3.81 B.M., respectively, consistent with octahedral geometries. saspublishers.com

In another study involving mononuclear iron(II) complexes with Schiff bases derived from pyridine-2,6-dicarboxaldehyde, magnetic susceptibility studies revealed that the complexes remained in a low spin state (S=0) over a wide temperature range (5–350 K). mdpi.com Furthermore, investigations into copper-lanthanide heterometallic coordination polymers based on pyridine-2,3-dicarboxylic acid showed ferromagnetic coupling between adjacent Gd(III) cations in one of the complexes. researchgate.net

Magnetic Susceptibility Data for Metal Complexes
ComplexMagnetic Moment (B.M.)Inferred Geometry/PropertyReference
Cu-TDATC1.80Monomeric, distorted octahedral saspublishers.com
Co-TDATC4.75Distorted octahedral saspublishers.com
Ni-TDATC3.13Octahedral saspublishers.com
Cr-TDATC3.81Octahedral saspublishers.com
Fe(L1)22·CH3OH-Low spin (S=0) mdpi.com
Fe(L2)22·2CH3CN-Low spin (S=0) mdpi.com

Molar Conductance Studies

Molar conductance measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a particular solvent. This information helps in elucidating the coordination environment of the metal ion and the nature of the counter-ions. The measurements are typically performed on dilute solutions (~10⁻³ M) of the complexes using a conductivity bridge. saspublishers.com

For instance, in a study of metal complexes of pyridine-2,5-dicarboxylic acid, the molar conductivity data in DMSO for various complexes indicated their ionic or non-ionic nature. tandfonline.comresearchgate.net Complexes with molar conductance values in a certain range are considered ionic, suggesting that the anions are not coordinated to the metal ion, while low molar conductance values indicate non-ionic complexes where the anions are part of the coordination sphere. tandfonline.com

In a study of novel metal complexes with a Schiff base, the molar conductance of the complexes in DMF (~10⁻³ M) was determined to understand their electrolytic nature. saspublishers.com Similarly, for mononuclear M(II)-pyridine-2,5-dicarboxylate complexes, molar conductance studies were performed to characterize the compounds. researchgate.net A study on a proton transfer salt and its metal complexes reported molar conductivity data in both water/ethanol and DMSO, which helped in proposing the structures of the complexes. tandfonline.com For example, complexes with a 2:1 and 1:1 ionic ratio were identified based on their conductivity values, while another complex was determined to be non-ionic. tandfonline.com

Molar Conductance Data for Metal Complexes
ComplexSolventMolar Conductance (Ω⁻¹cm²mol⁻¹)NatureReference
Complex 2Water/Ethanol83.4Ionic (1:1) tandfonline.com
Complex 2DMSO65.3Ionic (1:1) tandfonline.com
Complex 3Water/Ethanol82.2Ionic (2:1) tandfonline.com
Complex 3DMSO62.1Ionic (2:1) tandfonline.com
Complex 4Water/Ethanol68.7Ionic (2:1) tandfonline.com
Complex 4DMSO63.6Ionic (2:1) tandfonline.com
Complex 5Water/Ethanol0.8Non-ionic tandfonline.com
Complex 5DMSO0.9Non-ionic tandfonline.com

Emerging Applications of Pyridine 2,5 Dicarbaldehyde in Research

Advanced Sensing Platforms

The unique structure of the pyridine-2,5-dicarbaldehyde scaffold, featuring a central pyridine (B92270) ring flanked by two reactive aldehyde groups, makes it an excellent candidate for constructing sophisticated chemosensors. These sensors are designed for high selectivity and sensitivity in detecting various analytes, particularly metal ions.

The design of chemosensors based on pyridine derivatives often involves modifying the core structure to create specific binding pockets for target analytes. Pyridine-2,6-dicarboxamide-based ligands, structural isomers of the 2,5-substituted compounds, have been shown to form pincer-like cavities that strongly coordinate with metal ions through three nitrogen donor atoms. semanticscholar.org This chelation is a key principle in sensor design. Probes derived from pyridine-2,6-dicarboxylic acid have demonstrated high selectivity for detecting metal ions like Cu(II), Fe(III), and Hg(II) in aqueous solutions. niscpr.res.inresearchgate.net For example, a sensor synthesized from pyridine-2,6-dicarboxylic acid and thiadiazole derivatives exhibited a selective "turn-off" fluorescent response to Fe³⁺ and Hg²⁺ ions, with detection limits of 0.49 µM and 0.0066 µM, respectively. niscpr.res.in The selectivity arises from the specific coordination chemistry and electronic interactions between the sensor molecule and the metal ion. mdpi.com Similarly, pyridine-2,6-dicarboxylic acid itself has been used as a simple yet highly selective "turn-off" fluorescent sensor for Cu(II) ions, with a 1:1 binding stoichiometry confirmed by single crystal X-ray diffraction analysis. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-dicarboxylate derivatives are frequently used as these organic linkers to build porous, functional frameworks. These MOFs can act as highly sensitive and selective fluorescent sensors. researchgate.nettandfonline.com For instance, a europium-based MOF (Eu-MOF) was developed using a dual-ligand strategy for the visual detection of 2,6-pyridine dicarboxylic acid (DPA), a biomarker for anthrax. rsc.orgresearchgate.net The sensor exhibited high stability and its fluorescence was enhanced in the presence of DPA molecules, a mechanism attributed to hydrogen bonding and photoinduced electron transfer. researchgate.net The porous nature of MOFs allows analytes to diffuse into the structure and interact with the framework's components, leading to a change in fluorescence. tandfonline.com The design can be tailored; for example, dual-emission MOFs have been created for the ratiometric detection of Cu²⁺ by using one ligand to sensitize the metal center (e.g., Eu³⁺) and another fluorescent ligand to selectively bind the target analyte. nih.gov

Hydrazone-based chemosensors are synthesized through the condensation reaction of a carbonyl compound, such as this compound, with a hydrazide. royalsocietypublishing.org The resulting hydrazone Schiff bases are effective colorimetric and fluorescent sensors due to the presence of imine (C=N) groups and other coordinating atoms that can bind to analytes. A chemosensor (DAS) derived from a pyridine dicarboxylate was developed for the reversible colorimetric detection of Ni²⁺ ions. researchgate.netnih.gov This sensor formed a 2:1 complex with Ni²⁺ and exhibited a low limit of detection (LOD) of 0.14 μM. researchgate.netnih.gov The resulting DAS-Ni²⁺ complex could then be used to selectively detect pyrophosphate (PPi). researchgate.netnih.gov Another hydrazone Schiff base, modified with pyridine, was created to detect Al³⁺ ions through a "turn-off" fluorescence mechanism with a detection limit of 0.164 µM. researchgate.net The sensing mechanism in these compounds often involves processes like intramolecular charge transfer (ICT), which is modulated by the binding of the analyte. researchgate.net

Chemosensor TypeTarget AnalyteDetection Limit (LOD)Binding Constant (Kₐ)Source
Pyridine-dicarboxamideFe³⁺0.49 µM2.54 × 10¹ M⁻¹ niscpr.res.in
Pyridine-dicarboxamideHg²⁺0.0066 µM0.18 × 10² M⁻¹ niscpr.res.in
Hydrazone Schiff base (DAS)Ni²⁺0.14 µM3.07 × 10³ M⁻² researchgate.netnih.gov
DAS-Ni²⁺ EnsemblePPi0.33 µMNot Reported researchgate.netnih.gov
Naphthol hydrazone Schiff baseAl³⁺0.164 µMNot Reported researchgate.net

Biological and Biomedical Research Applications

Complexes formed from pyridine-2,5-dicarboxylate (B1236617) and various transition metals have shown significant potential in biomedical research, particularly for their ability to interact with DNA and exhibit antimicrobial properties. These activities are critical for the development of new therapeutic agents.

Metal complexes of pyridine-dicarboxylic acids are recognized for their tendency to interact with DNA, which is a primary target for many anticancer and antimicrobial drugs. researchgate.net The planar structure of the pyridine-dicarboxylate ligand is well-suited for intercalation, a process where the complex inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cellular death. Studies on Cu(II), Co(II), Ni(II), and Fe(II) complexes with pyridine-2,5-dicarboxylic acid have focused on their structural characteristics and DNA interaction. dntb.gov.ua The binding of these complexes to calf thymus DNA (ct-DNA) has been investigated using techniques like UV-visible spectroscopy and viscosity measurements. researchgate.net For a Zn(II) complex, the free binding energy for its interaction with DNA was calculated to be -6.72 kcal mol⁻¹, indicating a strong binding affinity. researchgate.net The mechanism of action for the antifungal activity of certain copper(II) complexes with pyridine-dicarboxylate esters has also been linked to their interaction with DNA. rsc.org

Pyridine derivatives and their metal complexes are known to possess a wide range of pharmacological properties, including antibacterial and antifungal activities. researchgate.netmdpi.com Complexes of pyridine-2,5-dicarboxylate with metals such as Co(II), Zn(II), and Cu(II) have been evaluated for their antimicrobial effects against various pathogens. researchgate.net For example, zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate, a related derivative, were tested against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, and fungi such as Candida albicans and Candida parapsilosis. mdpi.com One of the zinc complexes showed moderate activity against the Candida strains with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL and was also effective at inhibiting biofilm formation. mdpi.com Similarly, copper(II) complexes with pyridine-4,5-dicarboxylate esters displayed better growth-inhibiting activity against Candida species than against bacteria. rsc.org The chelation of the metal ion by the ligand often enhances the antimicrobial activity compared to the free ligand. semanticscholar.org

Complex/CompoundMicroorganismActivity (MIC, µg/mL)Source
[Zn(py-2py)Cl₂] (Complex 1)Candida albicans62.5 mdpi.com
[Zn(py-2py)Cl₂] (Complex 1)Candida parapsilosis62.5 mdpi.com
[Zn(py-2py)Br₂] (Complex 2)Candida spp.>500 mdpi.com
Pyridine Imidazo[2,1-b]-1,3,4-thiadiazolesB. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, C. albicansPromising candidates mdpi.com
Izoxazole-pyridone derivativesS. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumoniaGood activity mdpi.com

Antioxidant Properties of Pyridine-2,5-dicarboxylate Complexes

Pyridine-2,5-dicarboxylate ligands, when complexed with metal ions, can exhibit significant antioxidant properties. These properties are often evaluated through in vitro assays that measure the scavenging of free radicals.

Schiff base complexes of nickel(II) and copper(II) derived from a pyridine-carboxamide ligand have been synthesized and characterized. dergipark.org.tr Their antioxidant potential was assessed using DPPH free radical scavenging, ABTS•+ cation radical scavenging, and CUPRAC reducing power methods. The results indicated that the metal complexes, in some cases, showed superior antioxidant effects compared to the free Schiff base ligand. dergipark.org.tr Paraoxonase 1 (PON1), an enzyme associated with high-density lipoproteins (HDL), is known for its antioxidant properties, including the ability to inhibit lipid peroxidation. semanticscholar.orgresearchgate.net The interaction of pyridine-2,5-dicarboxylate complexes with PON1 suggests a potential indirect antioxidant role. semanticscholar.org

Table 1: Antioxidant Activity of Pyridine-Carboxamide Schiff Base Metal Complexes dergipark.org.tr

AssayCompoundActivity
DPPH ScavengingSchiff Base LigandModerate
DPPH Scavenging[LNi(H2O)2]H2OEnhanced
DPPH Scavenging[LCu]3H2OEnhanced
ABTS•+ ScavengingSchiff Base LigandModerate
ABTS•+ Scavenging[LNi(H2O)2]H2OSuperior
ABTS•+ Scavenging[LCu]3H2OSuperior
CUPRAC Reducing PowerSchiff Base LigandModerate
CUPRAC Reducing Power[LNi(H2O)2]H2OEnhanced
CUPRAC Reducing Power[LCu]3H2OEnhanced

Antiproliferative and Anticancer Activities of Pyridine-2,5-dicarboxylate Systems

Pyridine-2,5-dicarboxylate and its derivatives have demonstrated notable potential as antiproliferative and anticancer agents. The coordination of these ligands with various metal ions often enhances their cytotoxic effects against cancer cell lines.

Research has shown that coordination complexes of zinc and manganese with pyridine-2,5-dicarboxylic acid N-oxide exhibit antiproliferative activity. nih.govrsc.org These complexes were tested against several human cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), cervical cancer (HeLa), and colon cancer (HT-29), with cisplatin (B142131) used as a standard for comparison. nih.govrsc.org The results from MTT assays and flow cytometry indicated significant cytotoxic effects. nih.govrsc.org

Similarly, mononuclear complexes of cobalt(II), copper(II), and zinc(II) with pyridine-2,5-dicarboxylic acid and 2,2'-bipyridine (B1663995) have been synthesized and evaluated for their cytotoxic activity against rat glioma (C6) cells. researchgate.net These studies highlight that metal complexation can lead to highly antiproliferative compounds. researchgate.net For instance, a copper complex showed an IC50 value of 3 μM against the MCF-7 human breast cancer cell line. researchgate.net The interaction between these metal complexes and DNA is considered a significant factor in their anticancer mechanism. researchgate.net

The structural features of pyridine derivatives play a crucial role in their biological activity. The presence of hydrogen donor groups, for example, has been found to benefit the antiproliferative activity of these compounds. mdpi.com

Table 2: Antiproliferative Activity of Pyridine-2,5-dicarboxylate Metal Complexes

ComplexMetal IonCo-ligandCancer Cell LineIC50 (μM)Reference
[Mn2(pydco)2(bpy)2(H2O)2]·2H2OManganese(II)2,2'-bipyridineMDA-MB-231, HeLa, HT-29, MCF-7Not Specified nih.govrsc.org
[Zn(bpy)(Hpydco)2]Zinc(II)2,2'-bipyridineMDA-MB-231, HeLa, HT-29, MCF-7Not Specified nih.govrsc.org
[Zn(bpy)Cl(Hpydco)]·2H2OZinc(II)2,2'-bipyridine, ChlorideMDA-MB-231, HeLa, HT-29, MCF-7Not Specified nih.govrsc.org
Copper ComplexCopper(II)Not SpecifiedMCF-73 researchgate.net
[Co(pydc)(bipy)2]·5H2OCobalt(II)2,2'-bipyridineRat Glioma (C6)Not Specified researchgate.net
[Cu(pydc)(bipy)2]·6H2OCopper(II)2,2'-bipyridineRat Glioma (C6)Not Specified researchgate.net
[Zn(pydc)(bipy)2]·6H2OZinc(II)2,2'-bipyridineRat Glioma (C6)Not Specified researchgate.net

Enzyme Inhibition Studies (e.g., Paraoxonase 1)

Pyridine-2,5-dicarboxylate complexes have been investigated for their ability to inhibit certain enzymes, with a particular focus on human serum paraoxonase 1 (PON1). semanticscholar.orgtandfonline.comresearcher.life PON1 is a calcium-dependent esterase that plays a role in hydrolyzing organophosphates and is associated with antioxidant functions. semanticscholar.orgresearchgate.net

Studies on square-pyramidal copper(II) complexes containing pyridine-2,5-dicarboxylic acid have demonstrated their inhibitory effects on PON1 activity in vitro. semanticscholar.orgtandfonline.comresearchgate.net Using diethyl 4-nitrophenyl phosphate (B84403) as a substrate, researchers found that these copper complexes decreased PON1 activity through different inhibition mechanisms. semanticscholar.orgtandfonline.comresearchgate.net Specifically, one complex, [Cu(2,5-pydc)(2-aepy)(H2O)]·H2O, acted as a competitive inhibitor, while another, [Cu(2,5-pydc)(2-ampy)(H2O)]·H2O, was a noncompetitive inhibitor. semanticscholar.orgtandfonline.comresearchgate.net

These findings suggest that pyridine-2,5-dicarboxylate-based metal complexes can modulate the activity of clinically relevant enzymes like PON1, opening avenues for further investigation into their therapeutic potential. semanticscholar.orgresearchgate.net

Table 3: Inhibition of Paraoxonase 1 (PON1) by Copper(II)-Pyridine-2,5-dicarboxylate Complexes semanticscholar.orgtandfonline.comresearchgate.net

ComplexInhibition Type
[Cu(2,5-pydc)(2-aepy)(H2O)]·H2OCompetitive
[Cu(2,5-pydc)(2-ampy)(H2O)]·H2ONoncompetitive

Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors. mdpi.com Pyridine derivatives, including those related to this compound, fit this profile and have been studied for their ability to protect metals from corrosion. mdpi.comresearchgate.net

The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. mdpi.comtribology.rs This film acts as a barrier, preventing the metal from coming into contact with the corrosive environment. tribology.rs The adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. researchgate.net

Studies on pyridine-2-thiol (B7724439) as a corrosion inhibitor for brass in an acidic medium revealed that it forms a passive organic film on the metal surface. mdpi.com The adsorption process was found to follow the Langmuir adsorption isotherm and was predominantly chemisorption. mdpi.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors can significantly reduce the corrosion current density (icorr) and increase the charge transfer resistance (Rct), indicating effective corrosion protection. mdpi.comresearchgate.net The presence of nitrogen atoms in the pyridine ring allows for the formation of coordination bonds with the metal surface, enhancing the stability and effectiveness of the protective layer. researchgate.net

Table 4: Corrosion Inhibition Performance of a Pyridine-Based Schiff Base (PBPM) researchgate.net

TechniqueParameterResult
Weight LossInhibition Efficiency (800 mg L⁻¹, 30 °C)94.04%
Potentiodynamic PolarizationInhibition Efficiency (800 mg L⁻¹, 30 °C)93.93%
Adsorption IsothermModelLangmuir
Inhibition TypeClassificationMixed-type

N-Terminal Protein Modification Strategies

The selective chemical modification of proteins at a single site is a powerful tool in various scientific fields. escholarship.orgnih.gov 2-Pyridinecarboxaldehyde (B72084) (2-PCA) derivatives have emerged as valuable reagents for the site-specific modification of the N-terminus of proteins without the need for genetic engineering. escholarship.orgnih.gov

This modification strategy relies on a reaction between the 2-pyridinecarboxaldehyde group and the α-amine of the protein's N-terminal residue. anu.edu.au The initial condensation forms an imine, which is followed by an intramolecular cyclization involving the backbone amide nitrogen of the adjacent amino acid. This results in the formation of a stable imidazolidinone linkage. anu.edu.au This reaction is highly selective for the N-terminus and can be performed under mild, aqueous conditions compatible with maintaining the protein's structure and function. escholarship.orgnih.gov

The versatility of this method has been demonstrated on numerous proteins. nih.gov Furthermore, functionalized pyridine dialdehydes, such as those with azide (B81097) or alkyne groups, allow for subsequent modifications using chemistries like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). anu.edu.au Recent work has also focused on optimizing the reactivity of these reagents, with 3-methoxy-2-pyridinecarboxaldehydes being identified as providing faster and more stable protein labeling. nih.gov This technology holds promise for the development of complex bioconjugates and protein-based materials. escholarship.orgwhiterose.ac.uk

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

A primary challenge in the broader application of Pyridine-2,5-dicarbaldehyde lies in its synthesis. While established methods exist, future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic routes.

A significant frontier is the development of biocatalytic and chemoenzymatic pathways starting from renewable resources. Research has demonstrated the production of the precursor, pyridine-2,5-dicarboxylic acid (2,5-PDCA), from biomass-derived feedstocks like lignin (B12514952) and glucose. ukri.orgacsgcipr.orgiums.org Engineered microorganisms, such as Rhodococcus jostii and Corynebacterium glutamicum, have been modified to convert lignin-derived aromatic compounds or glucose into 2,5-PDCA. iums.orgcsic.esgoogle.com One promising strategy involves rerouting microbial aromatic degradation pathways. For instance, introducing genes for specific dioxygenase enzymes into bacteria can lead to the formation of ring-opened intermediates that cyclize with ammonia (B1221849) to form the desired pyridine (B92270) dicarboxylic acid. csic.esgoogle.comresearchgate.net A chemoenzymatic route has also been outlined, starting from pyridine-2,5-dicarboxylic acid to produce complex natural products. nih.gov The subsequent challenge is the efficient and green conversion of the bio-derived dicarboxylic acid into this compound, likely through catalytic reduction. Research into biocatalytic reduction of the carboxylic side chains is an active area of investigation. ukri.org

Furthermore, inspiration can be drawn from novel one-pot cyclization and oxidation methods reported for structurally related isomers. Adapting such methods, which may use green oxidants like hydrogen peroxide, could provide milder and more environmentally benign alternatives to traditional multi-step syntheses.

Rational Design of Multi-Functional Materials

The bifunctional nature of this compound makes it an exceptional monomer for constructing porous crystalline polymers such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govambeed.com

Future research will focus on the rational design of these materials for specific applications. By carefully selecting the corresponding amine-based linker to react with this compound, COFs with tailored pore sizes, functionalities, and surface areas can be synthesized. nih.govrsc.org For example, pyridine-based COFs have been constructed for the efficient removal of organic dyes from water, a performance attributed to the ordered pore structure and abundant active sites provided by the nitrogen-containing heterocycle. nih.govrsc.org The challenge lies in achieving high crystallinity and stability in these materials to maximize their performance and reusability.

In coordination chemistry, the precursor pyridine-2,5-dicarboxylic acid is widely used to construct coordination polymers and MOFs. researchgate.netresearchgate.net These materials have applications in gas adsorption, catalysis, and luminescence. nih.gov this compound offers a direct route to imine-based ligands and frameworks through Schiff base condensation, expanding the structural and functional diversity of these materials. A key research direction is the synthesis of heterometallic frameworks, where the pyridine nitrogen and aldehyde oxygens can create specific binding pockets for different metal ions, leading to materials with unique magnetic or catalytic properties. researchgate.net

Advanced Computational Modeling and Prediction

Computational chemistry provides indispensable tools for accelerating the discovery and design of new applications for this compound. Future efforts will increasingly rely on advanced modeling to predict molecular properties and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to predict electronic properties, such as HOMO-LUMO gaps, which are crucial for designing materials for electronic and optical applications. DFT studies are also used to understand and quantify the non-covalent interactions, like hydrogen bonding and π-stacking, that govern the assembly of supramolecular structures and the packing in crystalline solids. nih.govrsc.orgrsc.org For instance, computational analysis can elucidate the binding features and selectivity of ligands derived from pyridine dicarboxylic acids. rsc.org

Modeling can also predict the reactivity of the aldehyde groups and guide the synthesis of new derivatives or polymers. vulcanchem.comacs.org By simulating reaction pathways and transition states, researchers can optimize reaction conditions and predict the most likely products. For materials like COFs, computational models can predict pore size, surface area, and even the potential for gas uptake before synthesis is ever attempted. The challenge is to improve the accuracy of these predictive models, especially for complex systems in solution or the solid state, to provide a reliable guide for laboratory synthesis.

Expanding Biological and Biomedical Applications

Pyridine derivatives are known to possess a wide range of biological activities, and compounds derived from this compound are a promising area for future biomedical research. mdpi.com The reactive aldehyde groups are particularly useful for forming Schiff bases with amines, a common strategy for synthesizing biologically active molecules. vulcanchem.comtsijournals.com

A major avenue of research is in the development of novel antimicrobial and anticancer agents. mdpi.com Schiff bases and metal complexes derived from related pyridine dicarbaldehydes and dicarboxylic acids have shown significant activity against various bacterial and fungal strains. mdpi.comijpsonline.combenthamdirect.com Metal complexes of pyridine-2,5-dicarboxylate (B1236617) have demonstrated cytotoxic effects against cancer cell lines, with some showing efficacy comparable to existing chemotherapy drugs like cisplatin (B142131). researchgate.net Future work will involve synthesizing libraries of Schiff base derivatives of this compound and their metal complexes to screen for enhanced potency and selectivity against pathogenic microbes and cancer cells. ijpsonline.comnih.govnih.govrsc.orgbohrium.com

Furthermore, derivatives of the closely related pyridine-2,5-dicarboxamide (B1311706) have been identified as inhibitors of enzymes like collagen biosynthesis, suggesting potential therapeutic applications in fibrotic diseases. This points to the potential of this compound derivatives as scaffolds for designing targeted enzyme inhibitors. The key challenge is to design molecules with high specificity and low toxicity to normal cells, often requiring a detailed understanding of their interaction with biological targets through techniques like molecular docking. benthamdirect.com

Addressing Scalability and Sustainability in this compound Chemistry

For this compound to be utilized in large-scale applications, such as in polymers or pharmaceuticals, significant challenges in scalability and sustainability must be addressed.

The development of sustainable synthetic routes from renewable feedstocks is paramount. As mentioned, producing the precursor 2,5-PDCA from lignin is a major step forward. researchgate.netwur.nl Lignin is an abundant waste product from the paper and bioethanol industries, making its valorization an economically and environmentally attractive goal. google.com However, challenges remain, including low yields and the formation of complex product mixtures in some pyrolysis-based methods. acsgcipr.org Future research must focus on optimizing microbial strains and bioprocess conditions to improve titers and simplify purification. csic.es

Q & A

Q. What are the established synthetic routes for Pyridine-2,5-dicarbaldehyde, and how can researchers optimize yield and purity?

this compound is typically synthesized via oxidation or functional group transformations of precursor compounds. For example, pyridine-2,5-dicarboxylic acid derivatives can undergo esterification followed by controlled reduction or oxidation steps. In one protocol, hydrazination of dimethyl pyridine-2,5-dicarboxylate with hydrazine monohydrate yields intermediate hydrazides, which are further reacted with aldehydes to form Schiff base ligands . Optimization involves adjusting reaction solvents (e.g., methanol or acetic acid), stoichiometry, and temperature. Yields of 63–95% have been reported in ligand synthesis workflows, with purity confirmed via ¹H/¹³C NMR, FT-IR, and elemental analysis .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify aldehyde proton signals (~9–10 ppm) and aromatic pyridine peaks.
  • FT-IR : Detection of C=O stretches (~1680–1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) in derivatives.
  • ESI-MS : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • Elemental analysis : To verify C, H, N, and O composition. Cross-referencing data with published spectra (e.g., CAS 6221-01-8) ensures accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

While its toxicity profile is incompletely characterized, standard precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved eye protection.
  • Engineering controls : Use fume hoods to minimize inhalation risks.
  • Waste disposal : Segregate as hazardous organic waste to prevent environmental contamination.
  • Storage : Maintain at 2–8°C in airtight, labeled containers .

Advanced Research Questions

Q. How can this compound be leveraged to design ligands for transition metal complexes?

The aldehyde groups enable Schiff base formation with primary amines, creating polydentate ligands. For instance, reaction with 2,2′-bipyridine or phenanthroline derivatives yields ligands capable of coordinating to Co(II), Cu(II), or Zn(II). These complexes exhibit applications in catalysis, sensing, and materials science. Key steps include:

  • Stoichiometric control : Balancing molar ratios of aldehyde and amine to avoid cross-linking.
  • Template effects : Using metal ions to direct ligand geometry during synthesis.
  • Post-synthetic modifications : Introducing functional groups (e.g., –OH, –NO₂) to tune electronic properties .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra may arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Multi-technique validation : Correlate NMR with X-ray crystallography (for single crystals) or DFT calculations.
  • Chromatographic purification : Use HPLC or column chromatography to isolate pure fractions.
  • Solvent screening : Test in DMSO-d6, CDCl3, or D2O to identify solvent-induced shifts .

Q. How does this compound contribute to the development of metal-organic frameworks (MOFs)?

Its dual aldehyde groups facilitate coordination with metal nodes (e.g., Zn²⁺) and organic linkers. For example, reactions with tricarboxylic acids yield 2D or 3D MOFs with tunable porosity. Characterization involves:

  • PXRD : To confirm crystallinity and phase purity.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >220°C).
  • Luminescence studies : Probe electronic transitions for sensing applications .

Q. What experimental designs mitigate variability in catalytic performance of this compound-derived complexes?

To ensure reproducibility:

  • Standardize synthetic conditions : Fix reaction time, temperature, and solvent purity.
  • Control metal-ligand ratios : Use Job’s plot or UV-vis titration to determine optimal stoichiometry.
  • Benchmark against literature : Compare turnover frequencies (TOF) with analogous systems (e.g., pyridine-2,6-dicarboxylate complexes) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in the antioxidant or catalytic activity of this compound derivatives?

  • Statistical validation : Apply ANOVA or t-tests to assess significance of activity differences.
  • Mechanistic studies : Use ESR spectroscopy to detect radical scavenging or in situ IR to monitor catalytic intermediates.
  • Comparative literature review : Contrast findings with structurally similar compounds (e.g., pyrrole-2,5-dicarbaldehyde derivatives) .

Q. What computational methods complement experimental studies of this compound reactivity?

  • DFT calculations : Predict electronic structure, frontier molecular orbitals, and binding energies with metals.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug design.
  • MD simulations : Model stability of MOFs or coordination polymers in solvent environments .

Tables for Key Data

Property/Method Typical Results References
Synthetic Yield (ligand synthesis)63–95%
Decomposition Temperature (MOFs)>220°C
NMR Chemical Shift (Aldehyde H)9.8–10.2 ppm (¹H)
FT-IR C=O Stretch1680–1700 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.